Amino-PEG12-Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRBQLQDLAFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Solubility of Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG12-Acid, a versatile bifunctional molecule widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this PEGylated amino acid is critical for its effective application in various experimental and developmental workflows. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, its hydrophilic polyethylene glycol (PEG) chain significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents.[1] It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and observing the point of precipitation.[2] This method is rapid and suitable for high-throughput screening.[3]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where a saturated solution is formed in the presence of excess solid compound over an extended period.[4] It is considered the "gold standard" for solubility measurement and is critical for formulation development and late-stage drug discovery.[5]
Solubility Profile of this compound
This compound exhibits broad solubility in a variety of common laboratory solvents due to its hydrophilic PEG spacer. The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Solubility | Method | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (20.24 mM) | Not Specified | 60 (with sonication) | Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended. |
| Water | Soluble | Qualitative | Not Specified | The hydrophilic PEG chain confers aqueous solubility. |
| Dimethylformamide (DMF) | Soluble | Qualitative | Not Specified | |
| Methanol (MeOH) | Soluble | Qualitative | Not Specified | |
| Dichloromethane (DCM) | Soluble | Qualitative | Not Specified | A structurally similar compound, Amino-SS-PEG12-acid, is soluble in DCM. |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount for successful research and development. Below are detailed protocols for three common methods of solubility assessment.
Thermodynamic Solubility Determination via Shake-Flask Method with HPLC/LC-MS Analysis
This method determines the equilibrium solubility and is considered the most accurate approach.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, PBS buffer, DMF, Methanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker or rotator.
-
Equilibrate the mixture for 24-48 hours at a constant temperature (e.g., 25 °C or 37 °C) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Adsorption of the compound to the filter should be assessed.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC or LC-MS method to determine the concentration of the dissolved this compound.
-
The concentration of the filtered supernatant represents the thermodynamic solubility.
Kinetic Solubility Determination via Nephelometry
This high-throughput method is suitable for rapid screening and provides an estimate of kinetic solubility.
Materials:
-
This compound stock solution (e.g., 10-20 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well or 384-well microplates
-
Automated liquid handler (recommended)
-
Laser nephelometer plate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO in a microplate.
-
In a separate microplate, add the aqueous buffer.
-
Using an automated liquid handler, transfer a small volume of each dilution of the compound stock solution to the corresponding wells of the plate containing the aqueous buffer. This will create a concentration gradient.
-
Allow the plate to incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a laser nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.
Visual Solubility Assessment
This is a simple, qualitative method for a preliminary assessment of solubility.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Small, clear glass test tubes or vials
-
Vortex mixer
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a contrasting background. A clear solution with no visible particles indicates that the compound is soluble at that concentration.
-
If the compound has dissolved, incrementally add more of the compound until it no longer dissolves to estimate the saturation point.
-
If the compound has not dissolved, incrementally add more solvent until a clear solution is obtained to estimate the solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for characterizing the solubility of this compound, from initial qualitative screening to precise quantitative determination.
Caption: Workflow for determining the solubility of this compound.
References
Amino-PEG12-Acid CAS number and chemical formula.
For researchers, scientists, and professionals in drug development, Amino-PEG12-Acid is a critical tool in the construction of complex therapeutic molecules. This heterobifunctional linker, featuring a terminal amine group and a carboxylic acid separated by a 12-unit polyethylene glycol (PEG) chain, offers a versatile platform for bioconjugation. Its hydrophilic nature enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable component in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a well-defined, monodisperse PEG linker. Its structure allows for precise control over the spacing between conjugated molecules, a critical factor in optimizing the biological activity of complex constructs like ADCs and PROTACs.
| Property | Value | Citations |
| CAS Number | 1415408-69-3 | [1][2][3][4][5] |
| Alternate CAS: 196936-04-6 | ||
| Chemical Formula | C27H55NO14 | |
| Molecular Weight | 617.72 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in Water, DMSO, DMF, and MeOH |
Synonyms: H2N-PEG12-CH2CH2COOH, Amino-PEG12-propionic acid, Amino-PEG12-COOH, NH2-PEG12-COOH.
Applications in Drug Development
The bifunctional nature of this compound makes it a staple in modern bioconjugation chemistry. The terminal primary amine and carboxylic acid groups provide orthogonal handles for the sequential attachment of different molecular entities.
-
Antibody-Drug Conjugates (ADCs): In ADC development, the PEG linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to mitigate aggregation and improve the overall solubility and pharmacokinetic profile of the ADC.
-
PROTACs: this compound is frequently employed as a linker in the synthesis of PROTACs. These molecules consist of two ligands connected by a linker; one binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The length and flexibility of the PEG chain are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is often necessary for specific applications.
Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the activation of the amine group on this compound for reaction with a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Base (optional, for HATU): DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
-
Add the coupling agent (e.g., 1.2 equivalents of HATU) and a base if required (e.g., 3 equivalents of DIPEA).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.1 equivalents) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 3-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS or TLC.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography or preparative HPLC.
PROTAC Synthesis Workflow
A common strategy for synthesizing a PROTAC using this compound involves a sequential, two-step amide coupling process.
Caption: Workflow for PROTAC synthesis using this compound.
ADC Synthesis Workflow
In a simplified ADC synthesis, this compound can be used to link a drug to an antibody. This often involves modification of the antibody to introduce a reactive group.
Caption: General workflow for ADC synthesis.
Reactivity and Functionalization
The utility of this compound stems from the orthogonal reactivity of its terminal functional groups.
Caption: Reactivity of this compound's functional groups.
The primary amine is nucleophilic and readily reacts with electrophilic groups such as activated carboxylic acids (e.g., NHS esters) or aldehydes and ketones to form imines, which can be further reduced to stable amine linkages. The terminal carboxylic acid can be activated by carbodiimides (like EDC or DCC) or other coupling agents to form a stable amide bond with primary amines.
References
Spectroscopic Analysis of Amino-PEG12-Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Amino-PEG12-Acid, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery systems. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Introduction to this compound
This compound (H₂N-(CH₂CH₂O)₁₂-CH₂CH₂COOH) is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a carboxylic acid group. This structure allows for the sequential or orthogonal conjugation of different molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. Accurate spectroscopic characterization is essential to confirm its identity, purity, and suitability for downstream applications.
Spectroscopic Data
While specific batch data may vary, the following tables summarize the expected spectroscopic characteristics for this compound based on established principles and data from similar PEGylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound. The spectra are characterized by the prominent signals of the PEG backbone and distinct resonances from the terminal functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H₂N-CH₂ -CH₂-O- | ~2.8 - 3.0 | t | 2H |
| H₂N-CH₂-CH₂ -O- | ~3.5 - 3.7 | t | 2H |
| -O-CH₂ -CH₂ -O- (PEG Backbone) | ~3.6 - 3.7 | s (br) | ~44H |
| -O-CH₂ -CH₂-COOH | ~3.7 - 3.8 | t | 2H |
| -O-CH₂-CH₂ -COOH | ~2.5 - 2.7 | t | 2H |
Note: Chemical shifts are referenced to a standard solvent signal and can vary based on solvent and concentration. The broad singlet of the PEG backbone is a characteristic feature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) ppm |
| H₂N-C H₂-CH₂-O- | ~40 - 42 |
| H₂N-CH₂-C H₂-O- | ~68 - 70 |
| -O-C H₂-C H₂-O- (PEG Backbone) | ~70 - 71 |
| -O-C H₂-CH₂-COOH | ~67 - 69 |
| -O-CH₂-C H₂-COOH | ~34 - 36 |
| -C OOH | ~172 - 174 |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and purity of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing PEG compounds.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₅₅NO₁₄ |
| Molecular Weight | 617.72 g/mol |
| Exact Mass | 617.3623 u |
| Expected Ion Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Expected m/z for [M+H]⁺ | 618.3696 |
| Expected m/z for [M+Na]⁺ | 640.3515 |
Note: The observation of sodium and potassium adducts is common for PEGylated molecules in mass spectrometry. The presence of a repeating pattern of 44 Da (the mass of an ethylene glycol unit) in the mass spectrum can indicate the presence of PEG-related impurities of different lengths.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Common solvents for PEG compounds include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O). Dimethyl sulfoxide-d6 (DMSO-d6) is also an excellent choice as it can provide a stable hydroxyl proton signal if present as an impurity[1].
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a line broadening of 0.3 Hz during processing.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing : Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.
-
Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
LC-MS Method :
-
For analysis of purity and related substances, a reverse-phase liquid chromatography (LC) method can be employed prior to mass analysis.
-
A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
-
MS Acquisition :
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for PEG compounds.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the protonated molecule [M+H]⁺ and other common adducts. The high-resolution mass data can be used to confirm the elemental composition.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis and the chemical structure of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Caption: Chemical structure of this compound.
Conclusion
The spectroscopic characterization of this compound by NMR and mass spectrometry is fundamental for ensuring its quality and performance in bioconjugation applications. This guide provides the expected data and standardized protocols to assist researchers in the verification of this important PEG linker. The combination of these analytical techniques provides a comprehensive profile of the molecule, confirming its structure, purity, and molecular integrity.
References
The Lynchpin of Bioconjugation: A Technical Guide to Amino-PEG12-Acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics and advanced biomaterials, the role of the linker molecule is paramount. It is the crucial bridge that connects disparate molecular entities, ensuring that they function in concert to achieve a desired biological effect. Among the diverse array of linkers available, Amino-PEG12-Acid has emerged as a versatile and highly utilized tool. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its application in bioconjugation.
Core Mechanism of Action
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at either end of a spacer molecule. In this case, a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) are separated by a discrete polyethylene glycol (PEG) chain of 12 ethylene glycol units. This structure underpins its mechanism of action, which is to covalently connect two other molecules through stable amide bonds.
The core advantages conferred by the this compound linker stem from the physicochemical properties of its constituent parts:
-
Bifunctional Reactivity : The terminal amine and carboxylic acid groups provide orthogonal handles for a two-step sequential conjugation, allowing for the precise assembly of complex bioconjugates. The primary amine can react with activated esters (such as N-hydroxysuccinimide esters), carboxylic acids (in the presence of carbodiimide activators), and other carbonyl compounds.[1][2] The carboxylic acid can be activated to react with primary amines on a target molecule.[3][4]
-
The PEG Spacer : The 12-unit PEG chain is the key to the linker's utility in biological systems. It is a hydrophilic and flexible polymer that imparts several beneficial properties to the final conjugate:
-
Enhanced Solubility : Many potent therapeutic agents are hydrophobic. The PEG linker increases the overall water solubility of the conjugate, which can prevent aggregation and improve formulation characteristics.[5]
-
Improved Pharmacokinetics : The hydrophilic PEG chain creates a hydration shell around the attached molecule. This steric hindrance reduces recognition by the immune system and proteolytic enzymes, leading to a longer circulation half-life and reduced clearance rates.
-
Biocompatibility : PEG is well-established as a non-toxic and non-immunogenic material in pharmaceuticals.
-
Defined Spacer Length : As a discrete PEG (dPEG®) product, this compound has a precise length, unlike polydisperse PEG polymers. This ensures homogeneity in the final conjugate, which is a critical factor for regulatory approval and predictable pharmacology.
-
Applications in Drug Development
The properties of this compound make it an ideal linker for a range of applications, most notably in the development of:
-
Antibody-Drug Conjugates (ADCs) : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The this compound linker can be used to attach the drug to the antibody, often via lysine residues. The PEG component helps to solubilize the hydrophobic drug and improves the overall pharmacokinetic profile of the ADC.
-
PROTACs (Proteolysis Targeting Chimeras) : PROTACs are molecules that co-opt the cell's own protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is used as a flexible spacer to connect the two ligands, with the PEG chain influencing the solubility and cell permeability of the PROTAC.
Quantitative Data on PEG Linker Performance
The selection of a linker is a critical design choice in drug development. The following tables summarize quantitative data on how PEG linkers, including those with 12 PEG units, affect the properties of bioconjugates.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. This table, adapted from Burke et al., 2017, demonstrates that ADC exposure increases with the size of the PEG linker up to PEG8, at which point a plateau is reached. Conjugates with PEG8, PEG12, or larger linkers exhibit pharmacokinetic profiles approaching that of the parent antibody. |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. This table, adapted from Pasut et al., highlights that a branched or pendant PEG configuration with two 12-unit PEG chains can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics (slower clearance) compared to a linear 24-unit PEG linker, especially for highly loaded ADCs. |
| Linker Type | P1-P2 Amino Acids | Payload | Species | Assay Conditions | Half-life (t½) |
| Dipeptide | Val-Cit | MMAE | Mouse | Plasma, 37°C | >7 days |
| Dipeptide | Val-Ala | MMAE | Mouse | Plasma, 37°C | >7 days |
| Triglycyl | Gly-Gly-Gly | DM1 | Mouse | Plasma, 37°C | 9.9 days |
| Non-cleavable control | SMCC | DM1 | Mouse | Plasma, 37°C | 10.4 days |
| m-Amide | - | PNU-159682 | Mouse | Serum, 37°C | ~24 hours (50% hydrolyzed) |
| m-Amide + Glutamic Acid | - | PNU-159682 | Mouse | Serum, 37°C | >24 hours (31% hydrolyzed) |
| Table 3: Stability of Various Amide-Based Linkers in Mouse Plasma/Serum. This table provides a summary of the stability of different amide linkages, which is the type of bond formed by this compound. The data indicates that the stability of the amide bond can be influenced by the surrounding chemical structure. |
Experimental Protocols
The following are detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol 1: Amine Coupling via EDC/NHS Chemistry (Carboxylic Acid End)
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine on a target molecule (e.g., a protein or another linker) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule (Protein #1)
-
Molecule to be conjugated (Protein #2, containing a carboxyl group)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation : Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions of your molecules in the appropriate buffers.
-
Activation of Carboxyl Groups :
-
Dissolve the carboxyl-containing molecule (Protein #2) in Activation Buffer.
-
Add EDC to a final concentration of 2-10 mM and NHS/Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to this compound :
-
Immediately after activation, add the this compound (dissolved in Coupling Buffer) to the activated molecule solution. A 10- to 50-fold molar excess of the amine-PEG linker over the activated molecule is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction :
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification :
-
Purify the conjugate using a desalting column to remove excess linker and reaction byproducts. Further purification by size-exclusion or ion-exchange chromatography may be necessary.
-
Protocol 2: NHS Ester Coupling (Amine End)
This protocol describes the conjugation of the primary amine of this compound to a molecule that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: 1X PBS, pH 7.2-8.0 or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if the NHS ester is not water-soluble
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (e.g., dialysis cassettes, chromatography columns)
Procedure:
-
Reagent Preparation : Dissolve the NHS ester-activated molecule in DMF or DMSO immediately before use. Dissolve the this compound in the Reaction Buffer.
-
Conjugation Reaction :
-
Add the dissolved NHS ester to the this compound solution. A 1.1 to 2-fold molar excess of the NHS ester is typically used.
-
The final concentration of the organic solvent should be kept below 10% to avoid denaturation if conjugating to a protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Quenching of Reaction :
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification :
-
Purify the conjugate by dialysis, size-exclusion chromatography, or other appropriate chromatographic methods to remove the quenched NHS ester and other byproducts.
-
Visualizing the Process: Workflows and Structures
Diagrams created using Graphviz (DOT language) help to clarify the experimental workflows and the logical relationships of the components.
Caption: Workflow for EDC/NHS mediated amide bond formation.
Caption: Workflow for NHS ester mediated amide bond formation.
Caption: Logical structure of an Antibody-Drug Conjugate.
Conclusion
This compound stands as a powerful and versatile tool in the bioconjugation toolkit. Its bifunctional nature, combined with the beneficial properties of a discrete PEG spacer, allows for the creation of sophisticated and effective therapeutic and diagnostic agents. By understanding its core mechanism of action and employing robust experimental protocols, researchers can leverage this linker to advance the development of next-generation bioconjugates with enhanced solubility, stability, and in vivo performance. This guide provides a foundational framework for the successful implementation of this compound in your research and development endeavors.
References
The Hydrophilic Nature of PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become indispensable tools in drug development, particularly in the realm of bioconjugation, due to their profound impact on the physicochemical and pharmacological properties of therapeutic molecules. Their inherent hydrophilicity is a key attribute that addresses significant challenges associated with the delivery of hydrophobic drugs and biologics. This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.
The Structural Basis of PEG's Hydrophilicity
Polyethylene glycol is a polymer composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1] The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[2][3] This interaction leads to the formation of a hydration shell around the PEG chain, rendering it highly soluble in aqueous environments.[1][3] This "stealth" property also helps to reduce non-specific protein adsorption and recognition by the immune system. The hydrophilicity of a PEG linker is directly proportional to the number of ethylene glycol units; longer PEG chains impart greater water solubility.
Quantitative Analysis of PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers and PEGylated compounds can be quantified using several experimental parameters. The following tables summarize key data from various studies, offering a comparative look at how PEG chain length influences these properties.
Table 1: Influence of PEG Linker Length on Octanol-Water Partition Coefficient (Log D)
The octanol-water partition coefficient (Log P or Log D at a specific pH) is a measure of a compound's lipophilicity. A lower Log D value indicates greater hydrophilicity.
| Compound/Linker | PEG Length (n=ethylene oxide units) | Log D (pH 7.4) | Reference |
| Non-PEGylated Ligand | 0 | > 0 (Implied) | |
| [⁶⁸Ga]Ga-PP4-WD | 4 | -3.06 ± 0.15 | |
| [⁶⁸Ga]Ga-PP8-WD | 8 | -4.27 ± 0.26 |
This table demonstrates that increasing the PEG chain length significantly decreases the Log D value, indicating a substantial increase in hydrophilicity.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
The hydrophilicity imparted by PEG linkers can significantly improve the pharmacokinetic (PK) profile of ADCs, primarily by reducing clearance and extending plasma half-life.
| ADC Linker | PEG Length (n=ethylene oxide units) | Plasma Half-life (t½) | Clearance Rate | Reference |
| HM (No PEG) | 0 | 19.6 min | - | |
| HP4KM | ~90 (4 kDa) | 49.2 min | Slower than HM | |
| HP10KM | ~227 (10 kDa) | 219.0 min | Slower than HP4KM | |
| Glucuronide-MMAE Linker | 8 | Optimal slower clearance | - |
This table illustrates a clear trend where longer PEG chains lead to a significant extension of the plasma half-life of ADCs, a desirable characteristic for therapeutic efficacy.
Table 3: Water Contact Angle on PEG-Modified Surfaces
Contact angle measurement is a direct method to assess the wettability and, by extension, the hydrophilicity of a surface. A lower contact angle with water indicates a more hydrophilic surface.
| Surface | Contact Angle (°) | Reference |
| Bare PEG surface | < 80 | |
| PEG-coated surface | 23 |
This data confirms the hydrophilic nature of PEG, as indicated by the low contact angle of water on PEG surfaces.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PEG linker hydrophilicity. Below are protocols for key experiments.
Determination of Octanol-Water Partition Coefficient (Log D)
This protocol is based on the well-established shake-flask method.
Materials:
-
PEGylated compound of interest
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).
-
Partitioning:
-
Add equal volumes of the aqueous solution of the compound and 1-octanol to a separatory funnel.
-
Cap the funnel and shake vigorously for 2 minutes to ensure thorough mixing.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Phase Separation:
-
Carefully separate the aqueous and octanol layers.
-
Centrifuge both phases to remove any micro-emulsions.
-
-
Concentration Measurement:
-
Determine the concentration of the PEGylated compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).
-
-
Calculation:
-
The partition coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Concentration]octanol / [Concentration]aqueous
-
The Log D is the logarithm of this value.
-
-
Replicates: Perform the experiment in triplicate to ensure reproducibility.
Measurement of Surface Contact Angle
This protocol describes the sessile drop method for determining the contact angle of a liquid on a solid surface.
Materials:
-
PEG-modified solid substrate
-
Deionized water
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Micropipette or automated dispenser
Procedure:
-
Surface Preparation:
-
Ensure the PEG-modified surface is clean, dry, and free of contaminants.
-
Place the substrate on the sample stage of the goniometer and level it.
-
-
Droplet Deposition:
-
Using a micropipette or an automated dispenser, carefully place a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
-
Image Capture:
-
Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
-
Angle Measurement:
-
Use the goniometer's software to analyze the image and measure the contact angle between the baseline of the droplet and the tangent at the droplet's edge.
-
-
Replicates:
-
Repeat the measurement at multiple locations on the surface to obtain an average value and assess surface homogeneity.
-
Perform measurements on at least three different samples.
-
Visualizing Workflows and Pathways
Graphviz (DOT language) diagrams are provided to illustrate key processes involving PEG linkers.
Experimental Workflow for ADC Characterization
Caption: Workflow for the synthesis and characterization of a PEGylated ADC.
PEGylated Nanoparticle Drug Delivery Pathway
Caption: Pathway of a PEGylated nanoparticle for targeted drug delivery to tumors.
Conclusion
The hydrophilicity of PEG linkers is a cornerstone of their utility in modern drug development. By enhancing aqueous solubility, reducing immunogenicity, and prolonging circulation half-life, PEGylation directly addresses critical hurdles in the delivery of potent therapeutic agents. The ability to tune the degree of hydrophilicity by adjusting the PEG chain length provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of bioconjugates. A thorough understanding and quantitative characterization of this hydrophilicity, through the experimental protocols outlined herein, are essential for the rational design of next-generation targeted therapies.
References
The Pivotal Role of Terminal Amino and Carboxylic Acid Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptides and proteins, the terminal amino (N-terminus) and carboxylic acid (C-terminus) groups are far more than mere endpoints of a polypeptide chain.[1][2] These functional groups are critical determinants of a protein's structure, stability, localization, and biological function.[1][2] For drug development professionals, understanding and manipulating these termini can be paramount in modulating the efficacy, stability, and targeting of peptide-based therapeutics. This guide provides a comprehensive technical overview of the core roles of these terminal groups, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Fundamental Properties and Chemistry
The N-terminus is characterized by a free amine group (-NH₂), while the C-terminus possesses a free carboxyl group (-COOH).[2] These groups are ionizable, and their charge state is dependent on the surrounding pH, a property that is fundamental to their function.
Ionization and pKa Values
The acidity and basicity of the terminal groups are defined by their pKa values. At physiological pH (around 7.4), the N-terminal amino group is typically protonated (-NH₃⁺), and the C-terminal carboxyl group is deprotonated (-COO⁻), contributing to the overall charge and solubility of the peptide or protein. The precise pKa values can vary depending on the specific amino acid residue at the terminus and the local microenvironment.
Table 1: pKa Values of Terminal Groups for the 20 Standard Amino Acids
| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) |
| Alanine | 2.34 | 9.69 |
| Arginine | 2.17 | 9.04 |
| Asparagine | 2.02 | 8.80 |
| Aspartic Acid | 1.88 | 9.60 |
| Cysteine | 1.96 | 10.28 |
| Glutamic Acid | 2.19 | 9.67 |
| Glutamine | 2.17 | 9.13 |
| Glycine | 2.34 | 9.60 |
| Histidine | 1.82 | 9.17 |
| Isoleucine | 2.36 | 9.60 |
| Leucine | 2.36 | 9.60 |
| Lysine | 2.18 | 8.95 |
| Methionine | 2.28 | 9.21 |
| Phenylalanine | 1.83 | 9.13 |
| Proline | 1.99 | 10.60 |
| Serine | 2.21 | 9.15 |
| Threonine | 2.09 | 9.10 |
| Tryptophan | 2.83 | 9.39 |
| Tyrosine | 2.20 | 9.11 |
| Valine | 2.32 | 9.62 |
| Source: Compiled from various biochemical resources. |
Biological Roles and Significance
The terminal groups are intimately involved in a vast array of biological processes, from the very synthesis of proteins to their ultimate degradation.
Protein Synthesis, Targeting, and Translocation
The N-terminus is the starting point of protein synthesis and often contains signal peptides that direct the protein to specific cellular compartments, such as the endoplasmic reticulum for secretion. This targeting is a critical step in ensuring the correct localization and function of thousands of proteins.
Protein Stability and Folding
Interactions involving the terminal groups can significantly influence protein stability. In a notable number of proteins, the N- and C-termini are in close proximity in the folded structure, forming contacts that contribute to the overall stability of the protein. The ionization state of the termini can also affect the conformational landscape of peptides and proteins.
Post-Translational Modifications (PTMs)
Both the N- and C-termini are hotspots for a diverse range of post-translational modifications (PTMs) that dramatically expand the functional repertoire of the proteome. These modifications can alter a protein's charge, hydrophobicity, and interaction partners.
Table 2: Common Post-Translational Modifications of Terminal Groups
| Terminus | Modification | Description | Functional Consequence |
| N-Terminus | Acetylation | Addition of an acetyl group | Alters charge, can protect from degradation, mediates protein interactions. |
| Myristoylation | Attachment of myristic acid | Anchors protein to membranes, involved in signaling. | |
| Palmitoylation | Attachment of palmitic acid | Reversible membrane association, protein trafficking. | |
| Arginylation | Addition of an arginine residue | Can act as a degradation signal (N-degron). | |
| C-Terminus | Amidation | Conversion of the carboxyl group to an amide | Neutralizes charge, increases stability, enhances receptor binding of peptide hormones. |
| Esterification | Formation of an ester | Can act as a prodrug strategy, alters charge and stability. | |
| Prenylation | Addition of an isoprenoid group | Membrane anchoring and protein-protein interactions. | |
| GPI Anchor | Addition of a glycosylphosphatidylinositol anchor | Attaches proteins to the outer leaflet of the plasma membrane. |
Role in Drug Development and Receptor Interactions
The terminal amino and carboxylic acid groups are of paramount importance in the design and efficacy of peptide-based drugs. Modifications at these termini can profoundly impact a drug's binding affinity, selectivity, and pharmacokinetic properties.
Modulating Binding Affinity and Efficacy
C-terminal amidation is a common strategy to enhance the biological activity of peptide hormones and antimicrobial peptides. By neutralizing the negative charge of the carboxylate, amidation can improve receptor binding and increase resistance to carboxypeptidases. However, the effect of C-terminal amidation on efficacy can be variable, with some studies showing increases, decreases, or no change in activity depending on the peptide and its target.
N-terminal acetylation can also modulate protein-protein interactions. For instance, the acetylated N-terminus of the E2 ubiquitin-like protein UBE2M is recognized by the E3 ligase DCN1, a key interaction in the neddylation pathway. Small molecules that block this interaction have been developed as potential therapeutics.
Table 3: Quantitative Impact of Terminal Modifications on Drug-Receptor Interactions (Illustrative Examples)
| Peptide/Drug | Target | Modification | Binding Affinity (Kd/Ki) | Fold Change | Reference |
| Amylin | Amylin₁ Receptor | C-terminal amidation | Kd ~10 nM | 58-fold increase | |
| Amylin | Amylin₃ Receptor | C-terminal amidation | Kd ~20 nM | 20-fold increase | |
| Modelin-5 | E. coli | C-terminal amidation | Efficacy (MIC) | ~10-fold increase | |
| CTP (hybrid peptide) | LPS | C-terminal amidation | Anti-inflammatory activity | Enhanced | |
| RXR Antagonist (6a) | RXRα-LBD | - | Ki = 0.384 µM | - | |
| RXR Antagonist (7a) | RXRα-LBD | Increased flexibility | Ki = 3.541 µM | ~9-fold decrease |
Note: This table provides illustrative examples. The precise impact of terminal modifications is highly context-dependent.
Experimental Protocols
A variety of experimental techniques are employed to study the role and modification of terminal amino and carboxylic acid groups.
Determination of Terminal Group pKa
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a known concentration of the peptide or protein in a salt solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Initial pH Measurement: Measure the initial pH of the solution.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
pH Monitoring: Record the pH of the solution after each addition of titrant, ensuring the solution has reached equilibrium.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). For terminal groups, these will be in the acidic range for the carboxyl group and the basic range for the amino group.
Alternative Method: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of nuclei adjacent to the ionizable group as a function of pH. The chemical shift will change as the group becomes protonated or deprotonated, and the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
N-Terminal Sequencing
Protocol: Edman Degradation
-
Coupling: The free N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the rest of the peptide chain by treatment with a strong acid (e.g., trifluoroacetic acid), forming a thiazolinone derivative.
-
Conversion: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
Repetition: The cycle is repeated to identify the subsequent amino acid in the sequence.
Protocol: Mass Spectrometry-Based N-Terminal Sequencing
-
Digestion (Optional): For large proteins, the protein is first digested into smaller peptides using a protease (e.g., trypsin).
-
Derivatization (Optional): The N-termini of the peptides can be chemically derivatized to facilitate their identification.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS).
-
Fragmentation: Peptides are fragmented in the mass spectrometer, typically by collision-induced dissociation (CID) or electron-transfer dissociation (ETD).
-
Sequence Determination: The fragmentation pattern (the masses of the resulting fragment ions) is used to deduce the amino acid sequence of the peptide. N-terminal peptides can be identified by their unique fragmentation patterns or by the presence of specific modifications.
Site-Directed Mutagenesis to Study Terminal Residues
Protocol: PCR-Based Site-Directed Mutagenesis
-
Primer Design: Design two complementary oligonucleotide primers that contain the desired mutation at the terminal residue of interest. The primers should be long enough to anneal specifically to the target DNA.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers. The PCR will generate copies of the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the PCR reaction with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, which includes the original parental plasmid DNA isolated from most E. coli strains. The newly synthesized, unmethylated DNA containing the mutation will remain intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation at the terminal residue.
Visualizing Key Pathways and Workflows
Signaling Pathway: Wnt Acylation and Secretion
The N-terminal acylation of Wnt proteins is a critical post-translational modification that is essential for their secretion and signaling activity. This pathway is a prime example of how a terminal modification can initiate a complex biological process.
References
An In-depth Technical Guide to PEGylation in Biologic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation: Enhancing Therapeutic Potential
PEGylation is a pivotal and widely adopted strategy in the development of biologic drugs. It involves the covalent attachment of polyethylene glycol (PEG), a non-toxic and non-immunogenic polymer, to a therapeutic protein, peptide, or antibody fragment.[1] This modification significantly enhances the drug's pharmacokinetic and pharmacodynamic properties, leading to improved therapeutic outcomes.[1] By increasing the hydrodynamic size of the biologic, PEGylation effectively prolongs its circulation half-life by reducing renal clearance.[2][3] Furthermore, the PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby decreasing immunogenicity and degradation.[4] These advantages often translate to a reduced dosing frequency, enhancing patient compliance and overall treatment efficacy.
The evolution of PEGylation technology has progressed from first-generation approaches, which involved the random attachment of PEG molecules, to more advanced second-generation methods that allow for site-specific conjugation. This site-directed PEGylation is crucial for preserving the biological activity of the therapeutic protein by avoiding modification of regions essential for its function.
Core Principles and Chemistry of PEGylation
The fundamental principle of PEGylation lies in the chemical conjugation of activated PEG polymers to specific functional groups on the surface of a biologic molecule. The most commonly targeted functional groups are the primary amines of lysine residues and the N-terminal amino group.
First-Generation vs. Second-Generation PEGylation:
-
First-Generation PEGylation: Characterized by the random attachment of linear PEG chains to multiple sites on the protein. This often results in a heterogeneous mixture of PEGylated isomers, which can complicate purification and characterization.
-
Second-Generation PEGylation: Employs more specific chemistries and PEG architectures (e.g., branched PEGs) to achieve site-specific modification. This approach yields a more homogeneous product with better-defined properties and often preserves a higher degree of the biologic's activity.
The choice of PEGylation chemistry is critical and depends on the target protein and the desired final product characteristics.
Impact on Pharmacokinetics and Pharmacodynamics
The covalent attachment of PEG chains dramatically alters the pharmacokinetic profile of a biologic drug. The increased molecular size and hydrodynamic radius lead to a significant reduction in the rate of renal clearance, which is a primary elimination pathway for smaller proteins. This results in a prolonged circulation half-life and sustained therapeutic effect.
Quantitative Comparison of PEGylated vs. Non-PEGylated Biologics
The following tables summarize the pharmacokinetic parameters of two key examples of PEGylated biologics, demonstrating the profound impact of this technology.
Table 1: Pharmacokinetic Profile of Interferon-α2b vs. Pegylated Interferon-α2b
| Parameter | Interferon-α2b | Pegylated Interferon-α2b | Fold Change |
| Mean Apparent Clearance (mL/h/kg) | 231 | 22 | ~10.5-fold decrease |
| Terminal Half-life (hours) | ~2.3 | ~65-72 | ~28-31-fold increase |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Profile of Filgrastim (G-CSF) vs. Pegfilgrastim (PEG-G-CSF)
| Parameter | Filgrastim | Pegfilgrastim | Fold Change |
| Serum Half-life (hours) | 3.5 - 3.8 | 33.2 - 42 | ~9-11-fold increase |
| Clearance Mechanism | Primarily renal and neutrophil-mediated | Predominantly neutrophil-mediated | Shift in primary clearance route |
Data compiled from multiple sources.
Experimental Protocols
Detailed Methodology for Amine-Reactive PEGylation of a Model Protein (e.g., Bovine Serum Albumin)
This protocol outlines a general procedure for the covalent attachment of an N-hydroxysuccinimide (NHS)-activated PEG to primary amines on a protein.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in the amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or desalting.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted PEG-NHS ester, as the NHS ester moiety is susceptible to hydrolysis.
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (a 5- to 20-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture. Incubation times can vary from 30-60 minutes at room temperature to 2-3 hours on ice, depending on the protein and desired degree of PEGylation.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.
-
Purification of the PEGylated Protein: Remove unreacted PEG, native protein, and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified PEGylated protein to confirm successful conjugation and determine the degree of PEGylation.
Key Experiments for Characterization of PEGylated Proteins
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Principle: SDS-PAGE separates proteins based on their molecular weight. Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, causing it to migrate slower on the gel compared to the unmodified protein.
-
Methodology:
-
Prepare SDS-PAGE gels with an appropriate acrylamide concentration (e.g., 4-12% gradient gel).
-
Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.
-
Run the gel under standard electrophoresis conditions.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. A distinct band shift to a higher molecular weight indicates successful PEGylation. It is important to note that PEGylated proteins can exhibit anomalous migration, appearing larger than their actual molecular weight. Native PAGE can be an alternative to avoid issues with PEG-SDS interactions.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC techniques, such as size-exclusion chromatography (SEC-HPLC) and reversed-phase HPLC (RP-HPLC), are used to separate and quantify the different species in a PEGylation reaction mixture.
-
Methodology (SEC-HPLC):
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., 0.1 M PBS, pH 7.4).
-
Inject the sample (crude reaction mixture or purified product) onto the column.
-
Elute the sample isocratically. Larger molecules (PEGylated protein) will elute earlier than smaller molecules (unmodified protein and free PEG).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Principle: MALDI-TOF MS provides a direct measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached.
-
Methodology:
-
Sample Preparation: Mix the PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).
-
Target Spotting: Spot the sample-matrix mixture onto a MALDI target plate and allow it to dry.
-
Mass Spectrometry Analysis: Acquire mass spectra in the appropriate mass range. The resulting spectrum will show a series of peaks, each corresponding to the protein with a different number of PEG molecules attached.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and characterization of a PEGylated biologic.
Caption: The "shielding" effect of PEGylation protects the biologic drug.
Caption: Simplified signaling pathway of Interferon-alpha (IFN-α).
Caption: Key signaling pathways activated by Granulocyte Colony-Stimulating Factor (G-CSF).
References
- 1. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Two decades of pegfilgrastim: what have we learned? Where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Shelf Life and Stability of Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the shelf life, stability, and handling of Amino-PEG12-Acid, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Properties and Shelf Life
This compound, with the chemical formula C27H55NO14, is a hydrophilic 12-unit polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group.[1][2][3] This structure allows for versatile conjugation to different molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1][2]
Proper storage is crucial to maintain the integrity and functionality of this compound. The following table summarizes the recommended storage conditions and shelf life based on information from various suppliers.
| Storage Type | Temperature | Duration | Additional Notes |
| Long-term (Solid) | -20°C | >2 years | Protect from light. Store in a dry environment. |
| Short-term (Solid) | 0 - 4°C | Days to weeks | Protect from light. |
| In Solvent | -80°C | Up to 6 months | Protect from light. |
| In Solvent | -20°C | Up to 1 month | Protect from light. |
| Shipping | Ambient Temperature | Stable for several weeks | Non-hazardous for ordinary shipping. |
Solubility: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, the stability of the molecule is primarily influenced by the polyether backbone. The primary degradation pathway for polyethylene glycols is oxidation. This process can be initiated by heat, light, or the presence of transition metals.
The oxidative degradation of the PEG chain can lead to chain scission and the formation of various byproducts, including formaldehyde and formic acid. These reactive species can potentially react with the terminal amine group of this compound or other amine-containing molecules in a formulation, leading to impurities such as N-formylation and N-methylation.
Below is a proposed general degradation pathway for the PEG component of this compound.
Application in PROTAC Development
This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
Methodological & Application
Application Notes and Protocols: Conjugating Amino-PEG12-Acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of Amino-PEG12-Acid to a molecule containing a primary amine. The described method utilizes a two-step carbodiimide crosslinking chemistry, which is a widely established and efficient technique for forming a stable amide bond. This process is broadly applicable for the PEGylation of proteins, peptides, antibodies, and other amine-containing molecules for various applications in research and drug development, including the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs).[1][2][3][4][5]
The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the conjugated molecule in aqueous media, can increase its biological half-life, and may reduce immunogenicity.
Principle of the Reaction
The conjugation of the terminal carboxylic acid of this compound to a primary amine is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). The reaction proceeds in two main steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Ester: This intermediate can be unstable in aqueous solutions. Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This enhances the efficiency of the conjugation reaction.
-
Amide Bond Formation: The Sulfo-NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing the Sulfo-NHS leaving group.
Experimental Workflow
The overall experimental workflow for the conjugation process is depicted below.
Caption: Experimental workflow for conjugating this compound to a primary amine.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reagents)
Procedure
Step 1: Reagent Preparation
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare the Activation Buffer and Coupling Buffer. Ensure the buffers are free of extraneous amines or carboxylates.
-
Dissolve the amine-containing molecule in the appropriate buffer. If your molecule is a protein, exchange it into the Coupling Buffer (PBS, pH 7.2-8.0).
-
Dissolve the this compound in the Activation Buffer.
Step 2: Activation of this compound
-
In a reaction tube, combine the dissolved this compound with EDC and Sulfo-NHS in the Activation Buffer (MES, pH 4.5-6.0). The activation reaction is most efficient at a slightly acidic pH.
-
The molar ratio of the reactants is crucial and may need optimization. A common starting point is a molar excess of EDC and Sulfo-NHS over the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Primary Amine
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding the Coupling Buffer. The reaction of the Sulfo-NHS ester with the primary amine is most efficient at a neutral to slightly alkaline pH.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time can vary depending on the reactivity of the amine.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Solution (e.g., Tris-HCl or hydroxylamine). This will hydrolyze any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
The PEGylated product can be purified from unreacted PEG linker, excess reagents, and unconjugated starting material using chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller, unreacted molecules.
-
Ion-Exchange Chromatography (IEX): Can separate molecules based on differences in charge, which may be altered by PEGylation. This method is particularly useful for separating PEGylation site isomers.
-
Hydrophobic Interaction Chromatography (HIC): Another option for purification, though its effectiveness can depend on the specific properties of the protein and the PEG chain.
-
Dialysis or Diafiltration: Can be used to remove small molecule impurities.
-
Step 6: Analysis and Characterization
-
The success of the conjugation can be confirmed using various analytical techniques, such as SDS-PAGE (which will show a shift in molecular weight for PEGylated proteins), mass spectrometry, and HPLC.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. |
| Conjugation pH | 7.2 - 8.0 | Use a non-amine buffer like PBS. |
| Molar Ratio | Optimization required | Start with a molar excess of this compound, EDC, and Sulfo-NHS relative to the amine-containing molecule. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation may be necessary for less reactive amines. |
| Quenching Agent | Tris buffer, hydroxylamine, or glycine | To stop the reaction and hydrolyze reactive esters. |
Signaling Pathway Diagram
The following diagram illustrates the chemical signaling pathway of the conjugation reaction.
Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated PEGylation.
References
Application Notes and Protocols for Amino-PEG12-Acid as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG12-Acid as a hydrophilic, heterobifunctional linker in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation and characterization are provided to guide researchers in the synthesis and evaluation of ADCs utilizing this linker.
Introduction to this compound in ADCs
This compound is a discrete polyethylene glycol (dPEG®) linker containing 12 PEG units, flanked by a terminal amine group and a terminal carboxylic acid group. This heterobifunctional nature allows for a controlled, two-step conjugation process, first reacting one terminus with the drug payload and then the other with the antibody. The inclusion of a PEG12 spacer offers significant advantages in ADC design by improving the physicochemical and pharmacological properties of the resulting conjugate.[1][2]
Key Advantages of PEG Linkers in ADCs:
-
Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain helps to mitigate aggregation and improves the overall solubility of the ADC.[1][3]
-
Improved Pharmacokinetics: The PEG moiety creates a hydration shell around the payload, which can shield it from premature clearance, leading to a longer circulation half-life and increased exposure.[1]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response.
-
Enabling Higher Drug-to-Antibody Ratios (DARs): By improving solubility, PEG linkers can facilitate the attachment of a higher number of drug molecules per antibody without causing aggregation.
The this compound linker, with its defined length, ensures the production of a more homogeneous ADC, which is crucial for batch-to-batch reproducibility and a consistent safety profile.
Data Presentation: Impact of PEG Linkers on ADC Properties
The inclusion and length of a PEG linker significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize quantitative data from studies comparing ADCs with and without PEG linkers of varying lengths.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
This table illustrates the general trend of decreasing ADC clearance with increasing PEG linker length, indicating improved pharmacokinetic profiles. A plateau is reached around PEG8, with PEG12 showing a similar positive effect.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
(Data adapted from Burke et al., 2017)
Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linkers
This table shows that in some miniaturized ADC formats, longer PEG chains can lead to a reduction in in vitro cytotoxicity. This highlights that the impact of the PEG linker can be dependent on the specific targeting moiety and overall ADC design.
| Linker | Fold Reduction in Cytotoxicity (compared to no PEG) |
| No PEG | 1 |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
(Data adapted from a study on affibody-based drug conjugates)
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of an ADC using the this compound linker. This process involves a two-step conjugation strategy.
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using this compound
This protocol first describes the conjugation of a drug with a reactive amine group to the carboxylic acid of the this compound linker, followed by the conjugation of the resulting drug-linker complex to the antibody.
Materials:
-
This compound
-
Cytotoxic drug with a primary or secondary amine
-
Monoclonal antibody (e.g., Trastuzumab)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction vessels and stir plate
Step 1: Synthesis of the Drug-Linker Conjugate
-
Activation of this compound:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.6 equivalents) to the linker solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated linker.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
-
Activation of the Drug-Linker's Carboxylic Acid:
-
Dissolve the purified drug-linker conjugate in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and byproducts by purifying the ADC using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the average DAR and the distribution of drug-loaded species.
2. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.
3. Confirmation of Identity and Integrity:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the light and heavy chains of the reduced ADC, confirming successful conjugation and providing information on the DAR.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the development of ADCs with the this compound linker.
References
Application of Amino-PEG12-Acid in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][2][3] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties.[1][2] This document provides detailed application notes and protocols for the use of Amino-PEG12-Acid, a flexible and hydrophilic linker, in the synthesis of PROTACs.
This compound is a bifunctional linker featuring a terminal amine group and a carboxylic acid group, separated by a 12-unit PEG chain. This structure offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of often large and hydrophobic PROTAC molecules, which can in turn enhance cell permeability and bioavailability.
-
Optimal Length and Flexibility: The 12-unit PEG chain provides a significant length and flexibility, which can be crucial for enabling the productive formation of a stable ternary complex between the target protein and the E3 ligase. The optimal linker length is a critical parameter that needs to be empirically determined for each target protein and E3 ligase pair.
-
Synthetic Versatility: The terminal amine and carboxylic acid groups allow for straightforward and versatile conjugation to warheads and E3 ligase ligands using standard amide bond formation chemistries.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action, a typical synthetic workflow, and the key properties of linkers in PROTAC design.
Quantitative Data: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation efficacy. The following table summarizes representative data from studies on different protein targets, illustrating the impact of linker length on PROTAC performance. While specific data for a 12-unit PEG linker is highlighted where available, the broader data illustrates the general principle of linker optimization.
| Target Protein | E3 Ligase | Linker Type/Length (atoms) | DC50 | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether < 12 | No degradation | - | |
| Alkyl/Ether 21 | 3 nM | 96 | |||
| Alkyl/Ether 29 | 292 nM | 76 | |||
| ERα | VHL | Alkyl 9 | 140 µM (IC50) | - | |
| Alkyl 16 | 26 µM (IC50) | >90 | |||
| Alkyl > 16 | >200 µM (IC50) | <50 | |||
| BRD4 | CRBN | PEG 0 | < 0.5 µM | ~90 | |
| PEG 1-2 | > 5 µM | <20 | |||
| PEG 4-5 | < 0.5 µM | >90 | |||
| BTK | CRBN | PEG < 5 units | No degradation | - | |
| PEG 9 units | 5.9 nM | >90 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. IC50 in the context of some early PROTAC studies refers to the half-maximal inhibitory concentration in cell viability assays, which correlates with protein degradation.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are common procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Component with this compound
This protocol describes the coupling of a component (either a warhead or an E3 ligase ligand) containing a carboxylic acid to the amine terminus of this compound.
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEG12-Acid.
Protocol 2: Final Amide Coupling to Synthesize the PROTAC
This protocol describes the coupling of the intermediate from Protocol 1 (Component A-PEG12-Acid) with an amine-functionalized component (Component B-NH2).
Reagents and Materials:
-
Component A-PEG12-Acid (1.0 eq)
-
Component B-NH2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Follow the procedure outlined in Protocol 1, using Component A-PEG12-Acid and Component B-NH2 as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product of high purity.
Alternative Strategy: Click Chemistry
If one of the components is functionalized with an azide and the other with an alkyne, "click chemistry" provides a highly efficient and orthogonal ligation strategy. For this, a derivative of this compound, such as Azido-PEG12-Acid or Amino-PEG12-Alkyne, would be required.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Reagents and Materials:
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized component (1.1 eq)
-
Copper(II) sulfate (CuSO4·5H2O) (e.g., 0.1 eq)
-
Sodium ascorbate (e.g., 0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG chain can impart favorable physicochemical properties, while its length and flexibility are crucial for promoting the formation of a productive ternary complex, leading to efficient protein degradation. The provided protocols offer a foundation for the chemical synthesis of PROTACs utilizing this linker. However, it is crucial to recognize that the optimal linker is target-dependent, and a systematic evaluation of linker length and composition is often necessary to develop potent and selective protein degraders. Advances in structural biology and computational modeling are expected to further guide the rational design of linkers for next-generation PROTACs.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers is a cornerstone of modern nanomedicine, enhancing their stability, biocompatibility, and circulation time in vivo. Amino-PEG12-Acid is a heterobifunctional linker that provides a versatile platform for conjugating nanoparticles to a wide array of biomolecules. This document provides detailed application notes and experimental protocols for the functionalization of various nanoparticles with this compound, along with data on their characterization and application in targeted drug delivery.
Application Notes
The unique structure of this compound, featuring a terminal primary amine and a carboxylic acid separated by a 12-unit polyethylene glycol spacer, allows for a two-step conjugation strategy. This is particularly advantageous for creating complex nanoconjugates for applications in targeted drug delivery, diagnostics, and bio-imaging.
Key Advantages of this compound Functionalization:
-
Enhanced Biocompatibility and Stability: The hydrophilic PEG chain forms a hydration layer around the nanoparticle, which reduces non-specific protein adsorption (opsonization) and aggregation, leading to longer circulation times and reduced immunogenicity.
-
Versatile Conjugation Chemistry: The terminal amine and carboxyl groups enable the covalent attachment of a wide range of molecules, including targeting ligands (antibodies, peptides, aptamers), therapeutic agents, and imaging probes, through well-established bioconjugation techniques.
-
Improved Pharmacokinetics: By preventing rapid clearance by the reticuloendothelial system (RES), PEGylation allows for greater accumulation of nanoparticles at the target site through the enhanced permeability and retention (EPR) effect in tumors.
-
Controlled Drug Release: The linker can be incorporated into nanoparticle formulations to modulate the release kinetics of encapsulated drugs.
Common Applications:
-
Targeted Drug Delivery: The terminal functional group of the PEG linker can be conjugated to a targeting moiety that specifically binds to receptors overexpressed on diseased cells, such as cancer cells, thereby increasing the local concentration of the therapeutic agent and minimizing off-target effects.
-
Medical Imaging: Contrast agents can be attached to the functionalized nanoparticles for enhanced imaging in techniques like magnetic resonance imaging (MRI) and fluorescence imaging.
-
Biosensors: The ability to attach specific recognition elements to the nanoparticle surface allows for the development of sensitive and specific biosensors for various analytes.
Experimental Protocols
Herein, we provide detailed protocols for the functionalization of three common types of nanoparticles—gold, iron oxide, and PLGA—with this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles (AuNPs)
This protocol describes the covalent attachment of the amine group of this compound to the carboxyl groups on the surface of commercially available or synthesized carboxylated gold nanoparticles.
Materials:
-
Carboxylated Gold Nanoparticles (AuNPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS or other suitable buffer containing a preservative
Procedure:
-
Nanoparticle Preparation:
-
If the AuNP concentration is low, concentrate them by centrifugation.
-
Resuspend the AuNPs in Activation Buffer to the desired concentration.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the AuNP suspension. A 2-5 fold molar excess of EDC/NHS to the surface carboxyl groups is recommended as a starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form a stable NHS ester intermediate.
-
-
Washing:
-
Centrifuge the activated AuNPs to remove excess EDC and NHS.
-
Resuspend the pellet in Coupling Buffer. Repeat this washing step twice.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the activated AuNP suspension. The molar ratio of this compound to AuNPs should be optimized for the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Final Washing and Storage:
-
Centrifuge the functionalized AuNPs and wash three times with Washing Buffer to remove unreacted reagents.
-
Resuspend the final product in Storage Buffer.
-
Protocol 2: Functionalization of Amine-Terminated Iron Oxide Nanoparticles (IONPs)
This protocol details the conjugation of the carboxylic acid group of this compound to amine groups on the surface of IONPs.
Materials:
-
Amine-functionalized Iron Oxide Nanoparticles (IONPs)
-
This compound
-
EDC and NHS/Sulfo-NHS
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized IONPs in Coupling Buffer.
-
-
Conjugation:
-
Add the activated this compound solution to the IONP suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Washing and Purification:
-
Use magnetic separation to wash the functionalized IONPs three times with Washing Buffer to remove unreacted materials.
-
Resuspend the purified IONPs in Storage Buffer.
-
Protocol 3: Functionalization of PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can be functionalized by incorporating a PLGA-PEG-Amine copolymer during nanoparticle formulation or by post-functionalization of carboxyl-terminated PLGA nanoparticles. This protocol describes the post-functionalization approach.[1]
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
This compound
-
EDC and NHS
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Washing/Purification method: Centrifugation or dialysis
Procedure:
-
Nanoparticle Preparation:
-
Prepare carboxyl-terminated PLGA nanoparticles using a suitable method (e.g., emulsion-solvent evaporation).
-
Resuspend the purified PLGA nanoparticles in Activation Buffer.
-
-
Activation of PLGA Carboxyl Groups:
-
Add EDC and NHS to the PLGA nanoparticle suspension and incubate for 30 minutes at room temperature.
-
-
Conjugation:
-
Add a solution of this compound in Coupling Buffer to the activated PLGA nanoparticles.
-
Adjust the pH to 7.4 and incubate for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the functionalized PLGA nanoparticles by repeated centrifugation and resuspension in deionized water or by dialysis to remove unreacted reagents.
-
Lyophilize the nanoparticles for long-term storage.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with PEG linkers. The exact values will vary depending on the nanoparticle type, size, and the specific PEGylation conditions.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization with this compound | Reference |
| Gold (Au) | Hydrodynamic Diameter (nm) | ~20 | ~105 (with high MW PEG) | [2] |
| Zeta Potential (mV) | -35 | -1 | [2] | |
| Iron Oxide (Fe₂O₃) | Hydrodynamic Diameter (nm) | ~10-50 | Increase of 20-100 nm is typical | [3] |
| Zeta Potential (mV) | Varies with initial coating | Shifts towards neutral | [3] | |
| PLGA | Hydrodynamic Diameter (nm) | 150 - 250 | 160 - 280 | |
| Zeta Potential (mV) | -26.2 | -2.8 to -9.3 |
Table 2: Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles
| Nanoparticle-Drug System | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Gefitinib-loaded PLGA NPs | ~5.8 | ~72.5 | |
| Doxorubicin-loaded PEG-OA-MNPs | Not specified | ~80-90 | |
| Etanercept-loaded Nano-emulsion | Not specified | >90 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of nanoparticles with this compound and their subsequent characterization.
Signaling Pathway Diagrams
Targeting the EGFR Signaling Pathway with Gefitinib-Loaded Nanoparticles
Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Nanoparticles functionalized with this compound can be used to deliver Gefitinib specifically to tumor cells.
References
Surface Modification of Biomaterials with PEG Linkers: Applications and Protocols
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preparation of PEG-coated surfaces and a study for their interaction with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bme.psu.edu [bme.psu.edu]
Application Notes and Protocols for Amino-PEG12-Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG12-Acid as a versatile linker in the development of advanced drug delivery systems. The information presented here, including detailed protocols and quantitative data, is intended to guide researchers in the effective design, synthesis, and characterization of PEGylated drug carriers for enhanced therapeutic efficacy.
Introduction to this compound in Drug Delivery
This compound is a heterobifunctional polyethylene glycol (PEG) linker that possesses a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) connected by a 12-unit ethylene glycol chain.[1][2][3] This specific structure makes it an invaluable tool in bioconjugation and drug delivery for several key reasons:
-
Biocompatibility and Solubility: The hydrophilic PEG spacer enhances the aqueous solubility of the drug delivery system and the conjugated therapeutic, which is particularly beneficial for hydrophobic drugs.[1][4] PEGylation is a well-established strategy to improve the biocompatibility of nanoparticles.
-
"Stealth" Properties: The PEG chain creates a hydrophilic shield on the surface of the drug carrier, which can reduce recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.
-
Versatile Conjugation Chemistry: The orthogonal reactive groups (-NH2 and -COOH) allow for covalent attachment to a wide range of molecules. The amine group can react with activated esters (like NHS esters) and carboxylic acids, while the carboxylic acid can be conjugated to primary amines using carbodiimide chemistry (e.g., EDC/NHS). This enables the linkage of the PEG moiety to both the drug carrier and a targeting ligand or the drug itself.
-
Defined Spacer Length: The discrete length of the 12-unit PEG chain provides a well-defined spacer arm, allowing for precise control over the distance between the conjugated molecule and the carrier surface. This can be crucial for optimizing targeting ligand binding and minimizing steric hindrance.
Applications of this compound in Drug Delivery Systems
This compound can be incorporated into various drug delivery platforms, including:
-
Liposomes: The carboxylic acid terminus can be conjugated to the amine groups of phospholipids (e.g., phosphatidylethanolamine) to create PEGylated liposomes with enhanced stability and circulation times.
-
Polymeric Nanoparticles: It can be used to surface-functionalize pre-formed nanoparticles or incorporated as a block in copolymers for the self-assembly of PEGylated nanoparticles. This modification can improve drug loading, stability, and stealth behavior.
-
Drug Conjugates: this compound can act as a linker to directly conjugate a drug to a targeting moiety or a protein, improving the drug's pharmacokinetic profile.
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach the cytotoxic payload to the antibody, providing a stable and biocompatible connection.
Quantitative Data on PEGylated Drug Delivery Systems
The following tables summarize representative quantitative data from studies on drug delivery systems functionalized with short-chain PEGs. While specific data for this compound is limited in publicly available literature, these examples with similar PEG linkers provide valuable insights into the expected impact on key parameters.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle System | PEG Linker | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Chitosan Nanoparticles | mPEG (2,000 Da) | 112.8 - 171.2 | < 0.3 | +7.4 to +35 | |
| Iron Oxide Nanoparticles | PEG (2,000 Da) | 26 | - | - | |
| Iron Oxide Nanoparticles | PEG (5,000 Da) | 34 | - | - | |
| Gold Nanoparticles (4 nm core) | PEG (1,000 Da) | 11.1 - 25.9 | < 0.4 | - | |
| Gold Nanoparticles (10 nm core) | PEG (1,000 Da) | 18.2 - 32.2 | < 0.4 | - |
Table 2: Drug Loading and Release from PEGylated Nanoparticles
| Drug | Nanoparticle System | PEG Linker | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Paclitaxel | PSA-PEG Nanoparticles | PEG | ~5-15 | ~60-85 | Biphasic: initial burst followed by sustained release | |
| Paclitaxel | TA-Fe Nanoparticles | - | ~20 | - | Sustained release over 6 days (~40% cumulative release) | |
| Doxorubicin | PLGA Nanoparticles | PEG | 5% (wt/wt) | - | Controlled release | |
| Doxorubicin | HACE-PEG Nanoparticles | PEG | - | - | Reduced clearance in vivo |
Table 3: In Vitro and In Vivo Performance of PEGylated Nanoparticles
| Nanoparticle System | PEG Linker | Cellular Uptake | In Vivo Effect | Reference |
| PLGA-PEG-Folate NPs | PEG | Enhanced in MCF-7 cells | Increased cytotoxicity compared to non-targeted NPs | |
| HACE-PEG NPs | PEG | Higher in CD44+ cells | Prolonged circulation time and enhanced tumor accumulation | |
| Gold Nanoparticles | PEG (1,000 Da) | PEGylation increases uptake by tumor cells for 10 nm particles | Increased accumulation in liver and spleen | |
| Lipid Nanoparticles | PEG | Favors clathrin- and caveolae-mediated endocytosis | - |
Experimental Protocols
Protocol for Conjugating this compound to a Protein/Antibody via EDC/NHS Chemistry
This protocol describes the covalent attachment of the carboxylic acid terminus of this compound to primary amine groups on a protein or antibody.
Materials:
-
Protein/Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to a 10-50 fold molar excess relative to the protein.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS-activated PEG. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
Diagram: EDC/NHS Coupling Workflow
Caption: Workflow for conjugating this compound to a protein.
Protocol for Formulation of PEGylated Liposomes using this compound
This protocol describes the preparation of liposomes where this compound is conjugated to a lipid anchor (e.g., DSPE) and incorporated into the liposome formulation.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine)
-
This compound
-
EDC and NHS
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Conjugation of this compound to DSPE-Amine:
-
Follow the EDC/NHS coupling protocol described in 4.1 to conjugate the carboxylic acid of this compound to the amine group of DSPE-PEG(2000)-Amine, creating DSPE-PEG(2000)-NH-CO-PEG12-NH2.
-
Purify the resulting lipid-PEG conjugate.
-
-
Liposome Formulation (Thin-film hydration method):
-
Dissolve the lipids (e.g., DSPC, Cholesterol, and the synthesized DSPE-PEG-Amino-PEG12-Acid conjugate) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the desired formulation.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating the flask above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated drug using techniques like UV-Vis spectroscopy or HPLC after lysing the liposomes with a suitable solvent. The formula is: Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100
-
Drug Loading: Calculate as the weight ratio of the encapsulated drug to the total lipid weight.
-
Diagram: Liposome Formulation Workflow
Caption: Workflow for preparing PEGylated liposomes.
Characterization and Analysis
A thorough characterization of the this compound functionalized drug delivery system is crucial for ensuring its quality, stability, and performance.
Physicochemical Characterization
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the homogeneity of the particle population.
-
Zeta Potential: Measured by DLS to assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. PEGylation typically leads to a neutral or slightly negative zeta potential.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the size, shape, and integrity of the nanoparticles.
-
PEGylation Confirmation: Can be confirmed by techniques like Fourier-transform infrared spectroscopy (FTIR), which would show characteristic PEG ether bond peaks, or Nuclear Magnetic Resonance (NMR) spectroscopy.
Drug Loading and Release Studies
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100 These are typically determined by separating the nanoparticles from the unencapsulated drug and then quantifying the drug in the nanoparticles, often by lysing them and using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
-
In Vitro Drug Release:
-
The drug release profile is assessed over time in a physiologically relevant buffer (e.g., PBS at pH 7.4 and/or an acidic pH to simulate the tumor microenvironment or endosomal compartments).
-
Dialysis-based methods are commonly used to separate the released drug from the nanoparticles. The amount of released drug in the dialysis medium is quantified at different time points.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Cellular Uptake and Trafficking
The interaction of this compound functionalized drug delivery systems with cells is a critical determinant of their therapeutic efficacy.
-
Cellular Uptake Mechanisms: PEGylation can influence the pathway of cellular entry. While it generally reduces non-specific uptake by phagocytic cells, it can also promote uptake via specific endocytic pathways like clathrin-mediated and caveolae-mediated endocytosis in target cells.
-
Protocol for In Vitro Cellular Uptake Study:
-
Cell Culture: Plate target cells (e.g., cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Incubate the cells with fluorescently labeled PEGylated nanoparticles (e.g., containing a fluorescent dye or a fluorescently tagged PEG) and non-PEGylated control nanoparticles for various time points.
-
Washing: Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Qualitative: Visualize cellular uptake using fluorescence microscopy or confocal microscopy.
-
Quantitative: Lyse the cells and measure the fluorescence intensity using a plate reader, or use flow cytometry to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity per cell.
-
-
Diagram: Cellular Uptake and Intracellular Trafficking
Caption: Cellular uptake and trafficking pathways of nanoparticles.
Conclusion
This compound is a highly valuable and versatile tool for the development of sophisticated drug delivery systems. Its well-defined structure, biocompatibility, and flexible conjugation chemistry allow for the creation of tailored drug carriers with improved pharmacokinetic properties and enhanced therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate novel drug delivery platforms utilizing this advanced PEG linker. Careful optimization and thorough characterization are paramount to achieving the desired therapeutic outcomes.
References
Application Notes and Protocols for Amide Bond Formation with Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of a stable amide bond using Amino-PEG12-Acid. This versatile bifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and surface modification, enabling the covalent attachment of molecules to proteins, peptides, or other substrates. The following sections detail the principles, experimental procedures, and expected outcomes for common amide coupling strategies.
Introduction to Amide Bond Formation with this compound
This compound is a heterobifunctional polyethylene glycol (PEG) linker possessing a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH) group, separated by a 12-unit PEG spacer.[1][2] This structure allows for directional coupling to two different functional groups. The hydrophilic PEG chain enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[1][3]
Amide bond formation is a robust and widely used strategy for covalently linking molecules. In the context of this compound, either the amine or the carboxylic acid can be utilized for conjugation, depending on the functional groups present on the target molecule.
-
Reacting the Carboxylic Acid of this compound: The terminal carboxylic acid can be activated to react with primary amines on a target molecule (e.g., lysine residues in a protein).[1]
-
Reacting the Amine of this compound: The terminal amine can react with an activated carboxylic acid on a target molecule.
This document will focus on the activation of the carboxylic acid moiety of this compound to form an amide bond with an amine-containing molecule.
Common Coupling Chemistries
The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. The two most common and effective methods for this activation are the use of carbodiimides, such as EDC in conjunction with NHS, and the use of uronium-based reagents like HATU.
EDC/NHS Chemistry
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the stability and efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which then reacts with a primary amine to form a stable amide bond.
HATU Chemistry
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It reacts with a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This active ester then readily reacts with a primary amine to yield the amide bond. HATU is known for its high coupling efficiency, fast reaction times, and its ability to minimize side reactions, including racemization of chiral centers.
Data Presentation
The yield and purity of the final conjugate are dependent on several factors, including the specific substrate, reaction conditions, and purification method. The following table provides representative quantitative data for an amide bond formation reaction using a similar amino-PEG-acid linker.
| Coupling Reagent | Substrate 1 | Substrate 2 | Solvent | Reaction Time | Yield (%) | Purity (%) | Analytical Method |
| HATU/DIPEA | Fmoc-PEG23-propionic acid | Amine-functionalized resin | DCM | Not Specified | 94 | >98 | LC-MS |
Table 1: Representative quantitative data for amide bond formation with an amino-PEG-acid linker. Data adapted from a study on a similar, longer-chain Fmoc-protected amino-PEG acid.
Experimental Protocols
Note: These are general protocols and may require optimization for specific applications. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Amide Coupling using EDC/NHS
This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water immediately before use (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the reaction vessel.
-
Add a 2 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) over this compound to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-containing Molecule:
-
Add the amine-containing molecule solution to the activated this compound. A 1.5 to 2-fold molar excess of the activated PEG linker over the amine is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography, or another suitable chromatographic method such as RP-HPLC.
-
Protocol 2: Amide Coupling using HATU
This protocol is suitable for both solution-phase and solid-phase synthesis and is particularly effective for sterically hindered substrates.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in anhydrous DMF or DCM.
-
Dissolve the amine-containing molecule in anhydrous DMF or DCM.
-
-
Activation and Coupling:
-
In a reaction vessel, combine the this compound solution with 1.1 equivalents of HATU.
-
Add 2-3 equivalents of DIPEA to the mixture and stir for a few minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing molecule (1 equivalent) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Diagrams
Experimental Workflow for EDC/NHS Coupling
Caption: Workflow for amide bond formation using EDC/NHS chemistry.
Logical Relationship of HATU Coupling
Caption: Logical flow of the HATU-mediated amide coupling reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in bioconjugation reactions.
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on resolving issues of low reaction yield.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a frequent challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the underlying causes.
Problem: My bioconjugation reaction has a low or no yield.
This is a common issue that can arise from several factors related to the reagents, reaction conditions, or the biomolecules themselves. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Evaluate Reagent and Biomolecule Quality and Storage
The quality and proper handling of your starting materials are critical for a successful conjugation reaction.
Possible Cause: Degradation of crosslinkers or biomolecules due to improper storage. Recommended Solution:
-
Ensure that all reagents, especially moisture-sensitive crosslinkers like NHS esters, are stored under the recommended conditions, such as at -20°C in a desiccated environment.[1]
-
Before use, allow reagents to equilibrate to room temperature before opening to prevent condensation.[1]
-
Use fresh, high-quality crosslinkers and biomolecules for best results.[2]
Possible Cause: Presence of interfering substances in the antibody buffer. Recommended Solution:
-
Verify the formulation of your antibody or protein solution.[3] Common additives like Tris, glycine, or sodium azide can interfere with conjugation chemistries.[3] For example, amine-containing buffers like Tris and glycine will compete with the desired reaction when using amine-reactive crosslinkers like NHS esters.
-
If interfering substances are present, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography.
Possible Cause: Low purity or concentration of the starting antibody/protein. Recommended Solution:
-
It is recommended to use an antibody that is greater than 95% pure. Impurities can compete with the target antibody for the label, reducing conjugation efficiency.
-
Ensure the starting concentration of your antibody is adequate, typically greater than 0.5 mg/mL, as low concentrations can hinder conjugation efficiency.
Step 2: Assess and Optimize Reaction Conditions
The reaction parameters must be carefully controlled to favor the desired conjugation reaction.
Possible Cause: Suboptimal reaction conditions such as pH, temperature, or reaction time. Recommended Solution:
-
Optimize the reaction conditions, including temperature, time, and solvent, to improve yields.
-
For NHS ester reactions, a pH between 7 and 9 is common, but this is a balance between the reaction rate and hydrolysis of the ester. The stability of NHS esters is inversely proportional to pH.
-
For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended to favor the thiol reaction over side reactions.
-
Adjusting the molar ratio of the crosslinker to the biomolecule is also crucial. A 10- to 20-fold molar excess of the linker is often a good starting point.
Table 1: Recommended Conditions for Common Bioconjugation Chemistries
| Chemistry Type | Target Functional Group | Crosslinker | Optimal pH Range | Potential Side Reactions | Mitigation Strategy |
| Amine-reactive | Primary amines (-NH₂) | NHS ester | 7.0 - 9.0 | Hydrolysis of NHS ester | Work at the lower end of the pH range; use fresh reagents. |
| Thiol-reactive | Sulfhydryls (-SH) | Maleimide | 6.5 - 7.5 | Hydrolysis of maleimide; reaction with amines at high pH | Maintain pH below 7.5. |
| Carbonyl-reactive | Aldehydes, Ketones | Hydrazide | 4.5 - 5.5 | Slow reaction rate | Use a catalyst like aniline. |
Step 3: Investigate Biomolecule Reactivity and Accessibility
The structure and chemical nature of your biomolecule can significantly impact the conjugation outcome.
Possible Cause: Inaccessible reactive sites on the protein. Recommended Solution:
-
The desired reactive groups on native proteins can be limited or inaccessible due to protein folding. This can lead to poor yields or even reaction failure.
-
Consider finding an alternative reactive site or directly modifying the protein to improve accessibility. In some cases, genetic manipulation can be used to make a target site more accessible.
-
For thiol-based conjugation, cysteine residues may be forming disulfide bonds and are not available as free sulfhydryl groups. In this case, a mild reducing agent like TCEP or DTT can be used to reduce the disulfide bonds. It is critical to remove the reducing agent before adding the crosslinker.
Possible Cause: Lack of site-specificity leading to a heterogeneous mixture of products. Recommended Solution:
-
To achieve more homogeneous conjugates, consider site-specific conjugation methods. This can be done by targeting a unique functional group, such as a single cysteine residue.
-
Advanced techniques include the incorporation of unnatural amino acids with bioorthogonal functional groups or using enzymatic ligation.
Step 4: Re-evaluate the Purification Strategy
The purification step is critical for isolating the desired bioconjugate from unreacted components.
Possible Cause: Loss of the conjugate during the purification step. Recommended Solution:
-
If you suspect the product is being lost during purification, consider trying an alternative purification technique.
-
Common purification methods include size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC). The choice of method depends on the properties of your bioconjugate.
Troubleshooting Workflow
Here is a decision tree to guide you through the troubleshooting process for low bioconjugation yield.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in bioconjugation?
A1: Common side reactions include hydrolysis of the crosslinker, reaction with non-target functional groups, and aggregation of the biomolecule. For example, N-hydroxysuccinimide (NHS) esters are prone to hydrolysis, especially at alkaline pH, which competes with the desired reaction with primary amines. Maleimide groups can also undergo hydrolysis or react with amines at pH values above 7.5.
Q2: How can I prevent the hydrolysis of my crosslinker?
A2: To minimize hydrolysis, it is important to perform the conjugation reaction at the optimal pH for the specific chemistry. For NHS esters, a pH of 7-9 is typical, but it's a balance between the reaction rate and hydrolysis. For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended. Using fresh, high-quality reagents and minimizing the reaction time can also reduce the extent of hydrolysis.
Q3: My protein is aggregating after conjugation. What can I do?
A3: Aggregation can be caused by changes in protein conformation, high protein concentration, or inappropriate buffer conditions. To mitigate aggregation, you can screen different buffer conditions (pH, ionic strength), include excipients like arginine or polysorbate in the reaction mixture, or lower the reaction temperature. Using hydrophilic linkers, such as those containing polyethylene glycol (PEG), can also enhance the solubility and stability of the conjugate.
Q4: How do I ensure site-specific conjugation to avoid side reactions?
A4: Site-specific bioconjugation is key to creating homogeneous conjugates and preserving the biomolecule's function. This can be achieved by targeting unique functional groups, like the sulfhydryl group of a single cysteine residue. Advanced methods include incorporating unnatural amino acids with bioorthogonal functional groups, enzymatic ligation, and SpyCatcher/SpyTag chemistry. These techniques provide precise control over the conjugation site, thereby minimizing off-target reactions.
Q5: What is the best way to purify my bioconjugate and remove side products?
A5: The choice of purification method will depend on the properties of your bioconjugate and the nature of the side products. Common techniques include size exclusion chromatography (SEC) to separate by size, ion-exchange chromatography (IEX) based on charge, and hydrophobic interaction chromatography (HIC) based on hydrophobicity. For larger scale operations, tangential flow filtration (TFF) is often used for buffer exchange and removal of unconjugated small molecules.
Experimental Protocols
Protocol 1: General NHS Ester-Amine Conjugation
Objective: To conjugate a small molecule containing an NHS ester to a protein via primary amines.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0, amine-free)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve or dialyze the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of any primary amine-containing substances.
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. A 10- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if using a fluorescent dye.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
General Bioconjugation Workflow
Caption: A simplified workflow for a typical bioconjugation experiment.
Protocol 2: General Maleimide-Thiol Conjugation
Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue.
Materials:
-
Protein with free cysteine(s)
-
Reducing agent (e.g., TCEP)
-
Desalting column
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5, thiol-free)
-
Maleimide-functionalized molecule
-
Compatible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Purification column
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Prepare Maleimide: Dissolve the maleimide-functionalized molecule in a compatible organic solvent to a high concentration.
-
Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a suitable chromatography method (e.g., SEC).
-
Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE to verify the increase in molecular weight.
Quantitative Data Summary
Table 2: Analytical Techniques for Bioconjugate Characterization
A variety of analytical techniques are available to quantify conjugation efficiency and characterize the final product.
| Technique | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (one for the protein, one for the conjugated molecule) to calculate the degree of labeling (DOL). | Simple, rapid, and uses readily available equipment. | Requires that the conjugated molecule has a distinct absorbance from the protein; susceptible to interference from impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact conjugate or its subunits to determine the drug-to-antibody ratio (DAR) distribution. | Provides detailed information on the distribution of different conjugated species. | Can be complex and requires specialized equipment. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Can be used to detect aggregation and separate conjugated from unconjugated species. | High-resolution method for detecting aggregates. | May not be able to resolve species with small mass differences. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a drug-linker often increases the hydrophobicity of an antibody. | Can be used to determine the drug distribution for conjugates formed at specific sites. | The choice of column and mobile phase is critical and may require optimization. |
| Western Blot-Based Assay | Involves site-specific incorporation of an unnatural amino acid, followed by a bioorthogonal reaction with a tagged ligand. The molecular weight shift is quantified by Western blot. | Enables quantification of bioconjugation efficiency within live cells; highly specific. | Requires genetic engineering to introduce the unnatural amino acid. |
References
Technical Support Center: Preventing Aggregation During Protein PEGylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during PEGylation.
I. Troubleshooting Guide
Issue 1: Immediate Aggregation Upon Addition of PEG Reagent
If you observe immediate precipitation or cloudiness in your reaction mixture upon adding the activated PEG, it is crucial to assess the following potential causes and solutions.
Possible Causes & Troubleshooting Steps:
-
High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[1]
-
Recommendation: Perform small-scale pilot reactions to determine the optimal protein concentration. Start with a lower concentration (e.g., 1-2 mg/mL) and incrementally increase it.
-
-
Suboptimal Reaction Buffer pH: The pH of the reaction buffer can significantly impact protein stability and the reactivity of target functional groups. A pH near the protein's isoelectric point (pI) can minimize solubility and promote aggregation.[1][2][3]
-
Recommendation: Screen a range of pH values, typically 1-1.5 units away from the protein's pI. Ensure the buffer system does not contain primary amines (e.g., Tris) if you are targeting lysine residues with an NHS-ester PEG, as it will compete with the protein.[2]
-
-
Incorrect Temperature: Higher temperatures can accelerate the PEGylation reaction but may also induce protein denaturation and aggregation.
-
Recommendation: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.
-
Experimental Protocol: Small-Scale Screening of Reaction Conditions
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
A series of reaction buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
-
Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (50-100 µL). Vary one parameter at a time (e.g., protein concentration, pH, PEG:protein molar ratio) while keeping others constant.
-
Initiate the Reaction: Add the activated PEG to the protein solutions and mix gently.
-
Incubate: Incubate the reactions under the desired temperature conditions (e.g., 4°C or room temperature) for a set period (e.g., 2 hours).
-
Analyze for Aggregation: Visually inspect for precipitation. Quantify aggregation using techniques like UV-Vis spectroscopy (measuring absorbance at 340 nm) or size-exclusion chromatography (SEC).
Issue 2: Aggregation Observed During or After the Reaction
Aggregation that develops over the course of the reaction or becomes apparent during purification is often due to factors that destabilize the protein or promote cross-linking.
Possible Causes & Troubleshooting Steps:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules, leading to aggregation. Impurities in monofunctional PEG reagents can also contribute to this issue.
-
Recommendation: Use high-purity, monofunctional PEG reagents (e.g., mPEG). If a bifunctional linker is necessary, carefully optimize the PEG:protein molar ratio to favor intramolecular cross-linking.
-
-
High PEG:Protein Molar Ratio: An excessive molar ratio of PEG to protein can lead to a high degree of surface modification, potentially causing conformational changes and aggregation.
-
Recommendation: Empirically determine the optimal molar ratio by testing a range (e.g., 1:1, 5:1, 10:1, 20:1 PEG to reactive amines) and analyzing the products for the desired degree of PEGylation and the absence of aggregates.
-
-
Reaction Rate: A rapid reaction rate can favor intermolecular cross-linking.
-
Recommendation: Slow down the reaction by lowering the temperature to 4°C. Consider the stepwise addition of the activated PEG reagent in small aliquots over time instead of a single bolus addition.
-
Workflow for Optimizing PEGylation and Minimizing Aggregation
Caption: Workflow for PEGylation optimization to prevent aggregation.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to large aggregates.
-
High Protein Concentration: Closer proximity of protein molecules increases the chance of aggregation.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect protein stability and solubility.
-
PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that promote aggregation.
-
Poor Reagent Quality: The presence of diol impurities in monofunctional PEG reagents can cause unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be used:
-
Size-Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers, dimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at around 340 nm can indicate the presence of insoluble aggregates.
-
SDS-PAGE (non-reducing): Can be used to visualize high molecular weight species corresponding to cross-linked aggregates.
Q3: Can the type of PEG reagent influence aggregation?
Yes, the choice of PEG reagent is critical.
-
Monofunctional vs. Bifunctional: Monofunctional PEGs (like mPEG) are generally preferred to avoid the intermolecular cross-linking that can occur with bifunctional PEGs.
-
PEG Molecular Weight: The length of the PEG chain can influence interactions with the protein. While longer chains can provide a better shield against proteolysis and clearance, they can also have a greater impact on protein conformation.
-
PEG Architecture: Branched PEGs may offer a more effective shield around the protein surface compared to linear PEGs, which could potentially reduce aggregation.
Q4: Does the site of PEGylation (e.g., lysine vs. cysteine) affect aggregation?
The site of PEGylation can have a significant impact.
-
Lysine PEGylation: Lysine residues are often abundant on the protein surface, and their modification can sometimes lead to a heterogeneous mixture of PEGylated products, which may have different propensities to aggregate.
-
N-terminal PEGylation: Targeting the N-terminus can produce a more homogenous product. Lowering the reaction pH (e.g., 5.0-6.5) can favor selective PEGylation of the N-terminal alpha-amine over lysine's epsilon-amine, reducing the extent of multi-PEGylation and potential aggregation.
-
Cysteine PEGylation: Cysteine residues are less common, making them ideal targets for site-specific PEGylation, which can lead to a more uniform product with a lower risk of aggregation.
Q5: What role do stabilizing excipients play, and which ones should I use?
Stabilizing excipients can be added to the reaction buffer to help maintain protein stability and prevent aggregation.
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Experimental Protocol: Screening for Optimal Stabilizing Excipient
-
Prepare Stock Solutions: Create concentrated stock solutions of each excipient you wish to test (e.g., 50% sucrose, 1 M Arginine, 1% Polysorbate 20).
-
Set up Reactions: Using the previously determined optimal reaction conditions (protein concentration, pH, etc.), set up a series of reactions. To each reaction, add a different excipient at its target concentration. Include a control reaction with no excipients.
-
Initiate and Incubate: Add the activated PEG and incubate as planned.
-
Analyze: Monitor the reactions for any signs of aggregation over time using the analytical methods described in Q2. Compare the level of aggregation in the presence of different excipients to the control.
Logical Diagram: Decision Tree for Troubleshooting Aggregation
Caption: A decision tree for troubleshooting PEGylation-induced aggregation.
References
Technical Support Center: Optimizing Amino-PEG12-Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG12-Acid. The focus is on optimizing pH conditions to ensure successful conjugation and achieve high reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on pH-related problems.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH for Carboxyl Activation: The activation of the carboxylic acid with EDC/NHS is inefficient at neutral or high pH. | The activation step is most efficient in a slightly acidic environment (pH 4.5-6.0)[1]. Use a non-amine, non-carboxylate buffer like MES for this step[1][2]. |
| Incorrect pH for Amine Coupling: The primary amine of this compound is protonated at low pH and will not react efficiently with the activated NHS ester. | The coupling reaction with the amine is favored at a neutral to slightly basic pH (pH 7.0-8.5)[1][3]. After the activation step, adjust the pH to 7.2-8.0 for the coupling reaction. | |
| Hydrolysis of Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH, which deactivates it. | Prepare EDC and NHS solutions immediately before use and proceed to the coupling step promptly after activation. The half-life of NHS esters is significantly shorter at higher pH values. | |
| Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction. | For the coupling step, use non-amine, non-carboxylate buffers such as PBS, HEPES, or Borate buffer. | |
| Protein Aggregation/Precipitation | Protein Instability: The chosen pH or buffer conditions may be causing the protein to become unstable and aggregate. | Screen different buffer conditions to find one that enhances protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C). |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | Reaction pH Favors Multiple Reactive Sites: At higher pH values, more amine groups (like the epsilon-amino group of lysine) become deprotonated and reactive. | To favor modification of the N-terminal amine, which generally has a lower pKa, conduct the reaction under slightly acidic conditions (pH < 7). |
| Inconsistent Results | Variability in pH Measurement: Inaccurate pH measurements can lead to suboptimal reaction conditions. | Ensure your pH meter is properly calibrated using fresh, unexpired buffers. Be aware that the pH of some buffer solutions can change over time. |
| Degradation of Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly. | Store EDC and NHS in a desiccated environment at the recommended temperature and allow them to equilibrate to room temperature before use. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for reacting this compound with a carboxyl group using EDC/NHS chemistry?
There isn't a single optimal pH for the entire reaction. A two-step pH process is recommended for maximum efficiency:
-
Activation Step: The activation of the carboxyl group with EDC and Sulfo-NHS is most efficient at a pH between 4.5 and 7.2, with a more focused range of pH 5.0-6.0 being ideal.
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH between 7.0 and 8.5. A common practice is to adjust the pH to 7.2-7.5 for this step.
2. Why is a two-step pH process recommended?
A two-step process is recommended because the optimal pH conditions for the activation of the carboxyl group and the subsequent coupling to the amine are different. The acidic conditions of the first step favor the formation of the amine-reactive intermediate, while the more basic conditions of the second step ensure the amine on the this compound is deprotonated and thus maximally nucleophilic.
3. Can I perform the reaction at a single pH?
While a single pH reaction is possible, it is often a compromise that may lead to lower yields. For instance, performing the entire reaction at pH 7.4 might result in slower activation of the carboxyl group and increased hydrolysis of the NHS-ester compared to the two-step method.
4. Which buffers should I use for the activation and coupling steps?
-
Activation Buffer: A non-amine, non-carboxylate buffer is crucial to avoid competing reactions. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0 is a common choice.
-
Coupling Buffer: Use a non-amine containing buffer with a pKa in the desired range of 7.0-8.5. Suitable options include Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.
5. What is the role of NHS (or Sulfo-NHS)?
EDC reacts with a carboxyl group to form an unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis. NHS (or the more water-soluble Sulfo-NHS) reacts with this intermediate to form a more stable, amine-reactive NHS ester. This increases the efficiency of the subsequent reaction with the amine.
Experimental Protocols
Protocol 1: Two-Step pH Optimization for Amide Bond Formation
This protocol describes a general procedure for conjugating this compound to a carboxyl-containing molecule using EDC and Sulfo-NHS.
Materials:
-
Molecule with a carboxyl group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents: Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in dry, aprotic solvent like DMSO or DMF immediately before use. Dissolve the carboxyl-containing molecule in the Activation Buffer. Dissolve the this compound in the Coupling Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the solution of the carboxyl-containing molecule. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Recommended): To prevent side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.
-
pH Adjustment and Coupling:
-
If a desalting column was not used, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Add the this compound solution to the activated molecule solution. The molar ratio will depend on the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional): To stop the reaction and block any remaining active NHS-esters, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
Data Presentation
The optimal pH ranges for the two-step EDC/NHS coupling reaction are summarized below. It is recommended that researchers perform a pH optimization experiment for their specific molecules to determine the ideal conditions.
| Reaction Step | Recommended pH Range | Commonly Used Buffers | Key Considerations |
| Carboxyl Activation | 4.5 - 6.0 | MES | Low pH protonates the amine on this compound, preventing its reaction. |
| Amine Coupling | 7.0 - 8.5 | PBS, HEPES, Borate | High pH increases the rate of hydrolysis of the NHS ester. |
Visualizations
Caption: Two-step pH workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Purification of Amino-PEG12-Acid Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and protocols for the successful purification of Amino-PEG12-Acid conjugates.
General Purification & Analysis Workflow
The overall process for purifying and analyzing a crude this compound conjugate involves several key stages, from selecting the right purification technique to final analytical confirmation. The choice between primary purification methods like Reverse-Phase HPLC and Size-Exclusion Chromatography depends on the specific properties of the conjugate and the impurities present.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best purification strategy for my this compound conjugate?
The optimal strategy depends on the molecular weight and properties of the molecule conjugated to the this compound linker. The two most powerful and common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reverse-Phase HPLC (RP-HPLC): This is the most widely used method for purifying PEGylated small molecules and peptides.[1][] It separates molecules based on their hydrophobicity. Since the this compound linker is hydrophilic, conjugation to a hydrophobic molecule will significantly alter its retention time compared to the unreacted starting materials, allowing for effective separation.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size) in solution.[] SEC is highly effective for removing small molecule byproducts or for separating a large PEGylated protein from the much smaller unreacted protein.[][3] However, it may not adequately resolve the final conjugate from unreacted PEG of a similar size.
The following table compares the two main techniques:
| Feature | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Separation Principle | Polarity / Hydrophobicity | Hydrodynamic Radius / Molecular Size |
| Primary Application | Purification of PEGylated small molecules, peptides, and oligonucleotides. Separation of isomers. | Purification of large biomolecules (e.g., proteins, antibodies) from smaller reactants or aggregates. |
| Resolution | High to very high. Can often separate species with minor structural differences. | Lower than RP-HPLC. Best for species with significant size differences. |
| Common Issues | Peak broadening for PEG species, potential for product loss on the column, requires solvent removal. | Limited resolution for molecules of similar size, potential for non-specific interactions with the column matrix. |
| Best For | Separating the desired conjugate from unreacted starting materials and byproducts of similar size but different polarity. | Removing unreacted protein/antibody from a larger PEGylated conjugate or removing small molecule impurities like salts. |
Q2: My RP-HPLC chromatogram shows low purity with multiple peaks. What are these impurities and how do I remove them?
Low purity is typically due to unreacted starting materials or side products from the conjugation reaction. Identifying the source is key to optimizing the purification.
Common impurities include:
-
Unreacted this compound: The bifunctional linker itself.
-
Unreacted Target Molecule: The peptide, drug, or molecule you intended to conjugate.
-
Coupling Reagent Byproducts: If using EDC/NHS chemistry, byproducts like N-acylurea can form, which are often difficult to remove.
-
Hydrolyzed Reagents: Water in the reaction can hydrolyze activated esters or coupling agents, reducing efficiency.
The following decision tree can help troubleshoot low purity results.
| Impurity Type | Common Cause | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction (sub-optimal stoichiometry, time, or temperature). | Optimize the RP-HPLC gradient to increase resolution between the starting material and the product. A shallower gradient is often effective. |
| N-acylurea (from EDC) | Rearrangement of the O-acylisourea intermediate during EDC/NHS coupling. | This byproduct can have similar polarity to the desired product. Fine-tuning the RP-HPLC gradient or changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve separation. |
| Deletion/Insertion Peptides | Inefficient steps during solid-phase peptide synthesis (SPPS) of a peptide conjugate. | High-resolution RP-HPLC is required. These impurities are often very close in polarity to the target peptide. |
Q3: The peak for my PEG conjugate is very broad in RP-HPLC. What's causing this and how can I fix it?
Peak broadening is a frequent observation with PEGylated compounds in RP-HPLC. While large, polydisperse PEGs inherently produce broad peaks, a discrete linker like this compound should yield a sharp peak. Broadening is therefore more likely due to non-optimal chromatographic conditions.
Primary Cause: Slow kinetics of the PEG chain interacting with the stationary phase. This can be exacerbated by the amphipathic nature of the conjugate.
Solutions:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C, or even up to 90°C for stable molecules) is a highly effective way to improve peak shape and recovery. Higher temperatures reduce mobile phase viscosity and speed up mass transfer, resulting in sharper peaks.
-
Optimize Mobile Phase:
-
Acid Modifier: Adding a small amount of acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (FA, 0.1%) to the mobile phase is standard. For conjugates with basic amines, this ensures protonation and minimizes unwanted interactions with the silica stationary phase that cause peak tailing.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and sometimes improve peak shape.
-
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution and sharpen peaks, though it will increase the run time.
Q4: My recovery after purification is very low. What are potential causes and solutions?
Low recovery or yield can stem from issues in either the conjugation reaction itself or the purification process.
Reaction-Related Causes:
-
Inactive Reagents: Coupling reagents like EDC are moisture-sensitive. Using old or improperly stored reagents leads to low coupling efficiency. Always use fresh, high-quality reagents and anhydrous solvents.
-
Presence of Water: Water can hydrolyze the activated ester intermediate, preventing amide bond formation and reducing yield.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
Purification-Related Causes:
-
Irreversible Adsorption: The product may be sticking irreversibly to the chromatography column, especially if it is very hydrophobic.
-
Poor Solubility: The conjugate may precipitate on the column or in the collection tubes if the mobile phase is not suitable.
-
Overly Broad Peak Collection: If peaks are broad, it can be difficult to decide where to cut fractions, potentially leaving product behind to ensure purity.
Solutions:
-
Reaction: Ensure all reagents are fresh and solvents are anhydrous. Run a small-scale reaction to optimize the molar ratios of the PEG linker to your target molecule.
-
Purification:
-
If using RP-HPLC, try a different column (e.g., C8 instead of C18 for very hydrophobic molecules) or a different organic modifier.
-
Increase column temperature to improve peak shape, which can lead to better-defined fractions and higher recovery.
-
Before a preparative run, perform an analytical run and collect fractions to confirm the retention time of your product to avoid collecting empty fractions.
-
Q5: My conjugate has poor UV absorbance. What are my detection options?
Polyethylene glycol itself has no significant UV chromophore. If the conjugated molecule also lacks a strong chromophore, detection by standard UV-Vis detectors can be challenging or impossible.
Recommended Detection Methods:
-
Charged Aerosol Detector (CAD): Provides a nearly universal response for any non-volatile analyte. The response is proportional to the mass of the analyte, making it excellent for quantifying purity.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is well-suited for PEGylated compounds.
-
Refractive Index (RI) Detector: Can be used for PEG detection but is less sensitive than CAD or ELSD and is incompatible with gradient elution, limiting its use primarily to SEC.
-
Mass Spectrometry (MS): Provides both detection and mass confirmation, making it the most powerful tool for characterization. Coupling HPLC to a mass spectrometer (LC-MS) is the gold standard for confirming the identity of the purified product.
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a starting point for purifying an this compound conjugate. It should be optimized based on the specific properties of the conjugate.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Detector: UV detector set to a relevant wavelength for your conjugate. If absorbance is low, use CAD, ELSD, or MS.
-
Temperature: Set column oven to 40°C to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a small amount of a solvent compatible with the mobile phase (e.g., DMSO, or Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Analytical Run (Method Development):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Start with a broad gradient to determine the approximate retention time of your product (e.g., 5% to 95% B over 20 minutes).
-
Optimization: Based on the initial run, develop a shallower, more focused gradient around the retention time of the desired product to maximize resolution from impurities.
-
-
Preparative Run (Purification):
-
Switch to a larger-diameter preparative column with the same stationary phase.
-
Increase the flow rate and injection volume according to the column specifications.
-
Run the optimized gradient from the analytical step.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Post-Purification:
-
Analyze the collected fractions using an analytical LC-MS method to confirm purity and identity.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a dry powder.
-
Protocol 2: General Size-Exclusion Chromatography (SEC) Analysis
This protocol is for analyzing the size distribution of a conjugate, particularly useful if the conjugate is a large biomolecule.
-
System Preparation:
-
Column: An SEC column with a pore size appropriate for the expected molecular weight range of your conjugate and impurities.
-
Mobile Phase: A buffered saline solution, e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or 20 mM sodium phosphate, 300 mM NaCl, pH 6.2. The separation is isocratic (no gradient).
-
Detector: UV for proteins, or a Refractive Index (RI) detector for universal detection if the mobile phase is compatible.
-
-
Sample Preparation:
-
Dissolve the sample in the SEC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Flow Rate: Set a flow rate appropriate for the column (typically 0.5-1.0 mL/min).
-
Injection Volume: Inject the prepared sample.
-
Analysis: Monitor the chromatogram. Larger molecules will elute first, followed by smaller ones. This method should effectively separate a large PEGylated protein from unreacted, smaller proteins or peptides.
-
-
Data Interpretation:
-
Assess the chromatogram for peaks corresponding to aggregates (eluting earlier than the main peak), the desired conjugate (main peak), and smaller species like unreacted protein or free PEG (eluting later). The method can be used to determine the percentage of free PEG in a sample.
-
References
How to handle and store Amino-PEG12-Acid to prevent degradation.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Amino-PEG12-Acid to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a dry, dark environment at low temperatures.[1] For short-term storage (days to weeks), 0-4°C is acceptable, but for long-term storage (months to years), -20°C is strongly recommended.[1][2][3][4] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from oxidation and moisture.
2. How should I store solutions of this compound?
Stock solutions of this compound should be stored at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into smaller, single-use volumes. Always protect solutions from light.
3. What is the expected shelf life of this compound?
If stored correctly under the recommended conditions (dry, dark, -20°C), this compound can have a shelf life of over two years. However, the stability of PEG compounds can vary, and it is crucial to monitor for any signs of degradation, especially if the material has been stored for an extended period.
4. In which solvents is this compound soluble?
This compound is soluble in aqueous solutions as well as common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The hydrophilic PEG spacer enhances its solubility in aqueous media. For DMSO, warming the solution to 60°C and using sonication can aid in dissolution. It's important to use freshly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.
5. What are the primary degradation pathways for this compound?
The main cause of degradation for PEG compounds like this compound is oxidation. This process can be initiated by exposure to light, heat, or transition metals. Oxidative degradation of the polyethylene glycol chain can lead to the formation of reactive impurities, such as formaldehyde and formic acid. These byproducts can then react with the primary amine of the this compound or other amine-containing molecules in your experiment, leading to N-formylation or N-methylation.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.
| Form | Temperature | Duration | Atmosphere & Conditions |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark place. |
| ≤ -15°C to -20°C | Long-term (months to years) | Dry, dark, under Nitrogen or Argon. | |
| Solution | -20°C | Up to 1 month | Aliquoted, protect from light. |
| -80°C | Up to 6 months | Aliquoted, protect from light. |
Troubleshooting Guide
Q1: My reaction yield is consistently low when using this compound. What could be the problem?
Low reaction yields can be attributed to the degradation of your this compound. If the compound has been stored improperly (e.g., at room temperature, exposed to light, or in the presence of oxygen), it may have degraded, reducing the concentration of the active molecule.
-
Recommendation: Use a fresh vial of this compound or one that has been stored under the recommended conditions (-20°C, dark, inert atmosphere). Before use, allow the container to slowly warm to room temperature before opening to prevent condensation, as PEGs can be hygroscopic.
Q2: I am observing unexpected peaks in my LC-MS/NMR analysis. Could my this compound be the source?
Yes, this is a strong possibility. The presence of unexpected side products, particularly those corresponding to N-methylated or N-formylated species, can indicate that the this compound has undergone oxidative degradation. The resulting formaldehyde and formic acid impurities are reactive and can modify your target molecules.
-
Recommendation: Analyze your this compound stock by LC-MS to check for impurities. If degradation is confirmed, discard the stock and obtain a fresh supply. Ensure all future storage and handling protocols are strictly followed.
Q3: I'm having trouble dissolving my solid this compound, even in solvents it's supposed to be soluble in.
This issue can arise if the compound has absorbed moisture from the atmosphere. Polyethylene glycol is hygroscopic, and water absorption can affect its physical properties and solubility characteristics.
-
Recommendation: Always handle the solid compound in a dry environment, such as a glove box. When removing the container from cold storage, allow it to equilibrate to room temperature before opening to minimize moisture condensation. After use, backfill the container with an inert gas like nitrogen or argon before resealing.
Visual Guides and Protocols
Experimental Workflow: Handling and Storage
Caption: Workflow for proper handling of this compound.
Degradation Pathway: PEG Oxidation
Caption: Simplified oxidative degradation of a PEG chain.
Troubleshooting Logic: Low Reaction Yield
Caption: Troubleshooting logic for low experimental yields.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general method to assess the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation pathways and determine the stability of this compound under conditions of heat, light, and oxidation.
2. Materials:
-
This compound
-
Solvent (e.g., Water or DMSO)
-
Hydrogen Peroxide (3% solution)
-
Calibrated oven
-
Photostability chamber
-
HPLC or LC-MS system
3. Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
-
Stress Conditions:
-
Control: Store one vial at the recommended long-term storage condition (-20°C, protected from light).
-
Heat Stress: Place one vial in an oven at 60°C.
-
Photostability: Place one vial in a photostability chamber according to ICH Q1B guidelines.
-
Oxidative Stress: To one vial, add a small volume of 3% hydrogen peroxide.
-
-
Time Points:
-
Analyze samples at initial time (T=0) and at subsequent time points (e.g., 24h, 48h, 72h, 1 week).
-
-
Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Analyze the samples by a stability-indicating method, such as HPLC or LC-MS.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Quantify the remaining percentage of intact this compound and identify the relative abundance of any new peaks (degradants).
-
4. Data Interpretation: A significant decrease in the main peak of this compound or the appearance of new peaks in the stressed samples compared to the control indicates degradation. This information can help in identifying which conditions (heat, light, oxidation) are most detrimental to the compound's stability.
References
Addressing solubility issues of conjugates with Amino-PEG12-Acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with conjugates synthesized using Amino-PEG12-Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the solubility of my conjugate?
This compound is a bifunctional linker containing a 12-unit polyethylene glycol (PEG) chain, a terminal amino group, and a terminal carboxylic acid group.[1][2][3] The PEG chain is hydrophilic and is incorporated into conjugate design to increase the aqueous solubility of the final product.[1][4] However, the overall solubility of the conjugate is also influenced by the properties of the molecule it is attached to (e.g., peptide, protein, or small molecule drug).
Q2: In which solvents is this compound itself soluble?
This compound is soluble in a variety of common laboratory solvents. This information is crucial for designing your conjugation reaction conditions.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble; 12.5 mg/mL (20.24 mM) with sonication and warming to 60°C | |
| Dimethylformamide (DMF) | Soluble | |
| Methanol (MeOH) | Soluble | |
| Water | Soluble | |
| Dichloromethane (DCM) | Soluble |
Q3: My this compound conjugate has poor aqueous solubility. What are the likely causes?
Poor aqueous solubility of your conjugate, despite the presence of the hydrophilic PEG linker, can be attributed to several factors:
-
Properties of the Conjugated Molecule: If you have conjugated a highly hydrophobic peptide or small molecule, the hydrophobicity of this component may dominate the overall properties of the conjugate, leading to poor water solubility.
-
Aggregation: The conjugate molecules may be self-associating to form larger, insoluble aggregates. This can be particularly prevalent with peptides prone to forming secondary structures like beta-sheets. In the context of antibody-drug conjugates (ADCs), a high drug-to-antibody ratio (DAR) can increase hydrophobicity and lead to aggregation.
-
Isoelectric Point (pI): For peptide and protein conjugates, solubility is often lowest at their isoelectric point (pI), where the net charge of the molecule is zero.
-
Improper Storage: Repeated freeze-thaw cycles can lead to aggregation and decreased solubility. It is recommended to aliquot and store solutions at -20°C or -80°C.
Troubleshooting Guide
This guide provides systematic steps to address solubility issues with your this compound conjugates.
Problem: My lyophilized conjugate powder will not dissolve in aqueous buffer.
This is a common issue, particularly with conjugates of hydrophobic molecules. The following workflow can help to solubilize your conjugate.
References
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing unreacted Amino-PEG12-Acid and other PEGylation reagents from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: The main challenges stem from the physicochemical properties of PEG derivatives. Unreacted this compound can be of a similar size to small molecule drug conjugates or peptides, making separation by size-based methods difficult. Its polarity and potential charge can also influence its behavior in different purification systems, leading to co-elution with the desired product. The complex mixture resulting from a PEGylation reaction, which can include the desired product, unreacted protein/molecule, unreacted PEG, and various byproducts, necessitates effective purification strategies to isolate the pure PEGylated conjugate.[][2]
Q2: Which purification methods are most effective for removing unreacted this compound?
A2: The most common and effective methods for removing unreacted this compound are based on chromatography. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is particularly useful for removing smaller unreacted PEG reagents from larger PEGylated proteins.[][3]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is effective because the attachment of PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin compared to the unreacted, charged this compound.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for separation from the unreacted PEG reagent.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.
Non-chromatographic techniques like precipitation and liquid-liquid extraction can also be employed, particularly for initial cleanup steps.
Q3: How do I choose the best purification method for my specific application?
A3: The choice of method depends on several factors, including:
-
The size difference between your PEGylated product and the unreacted this compound. A significant size difference favors SEC. A general guideline for efficient separation by SEC is a two-fold difference in molecular weight.
-
The charge difference between your product and the unreacted PEG. If the PEGylation significantly alters the net charge of your molecule, IEX is a powerful option.
-
The hydrophobicity of your product. If your product's hydrophobicity is substantially different from that of the unreacted PEG, RP-HPLC or HIC may be suitable.
-
The scale of your purification. SEC and IEX are readily scalable for larger quantities, while RP-HPLC is often used for analytical purposes or smaller-scale purifications.
-
The stability of your product. HIC is generally less denaturing than RP-HPLC and may be preferred for sensitive proteins.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Resolution/Peak Overlap | - Inappropriate column pore size.- Column overloading.- Non-ideal interactions between the sample and the column matrix. | - Select a column with a fractionation range appropriate for the size of your molecules.- Reduce the sample volume or concentration.- Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions. |
| Peak Tailing | - Sample interaction with the stationary phase.- Poor column packing. | - Adjust the mobile phase composition (e.g., pH, ionic strength).- Ensure the column is packed efficiently. |
| High Backpressure | - Clogged column frit or tubing.- Column contamination or precipitation of the sample. | - Filter all samples and buffers before use.- Clean the column according to the manufacturer's instructions. A common cleaning procedure involves washing with sodium hydroxide. |
Ion-Exchange Chromatography (IEX) Troubleshooting
| Issue | Possible Cause | Solution |
| No Binding of Target Molecule | - Incorrect buffer pH.- Incorrect ionic strength of the loading buffer. | - Ensure the buffer pH is appropriate to impart the desired charge on your molecule and the resin.- Use a low ionic strength buffer for loading to facilitate binding. |
| Poor Separation | - Inappropriate pH or salt gradient.- Column overloading. | - Optimize the elution gradient (shallow gradients often improve resolution).- Reduce the amount of sample loaded onto the column. |
| Low Recovery | - Strong, irreversible binding to the resin.- Precipitation of the sample on the column. | - Modify the elution buffer (e.g., increase salt concentration, change pH).- Ensure the sample is soluble in the mobile phase throughout the purification process. |
Data Presentation
Table 1: Qualitative Comparison of Purification Methods for Removing Unreacted this compound
| Method | Principle | Resolution | Capacity | Scalability | Key Advantage | Common Application |
| Size Exclusion Chromatography (SEC) | Size and shape | Good for significant size differences | Moderate | High | Gentle, non-denaturing conditions. | Removing small unreacted PEGs from large PEGylated proteins. |
| Ion-Exchange Chromatography (IEX) | Net charge | High | High | High | High resolving power for molecules with different charges. | Separating PEGylated species with different degrees of PEGylation and positional isomers. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Very High | Low to Moderate | Moderate | Excellent for analytical separation and purification of small molecules and peptides. | High-resolution separation of PEGylated peptides and analysis of reaction mixtures. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Moderate to High | High | High | Milder conditions than RP-HPLC, preserving protein structure. | Purification of proteins that are sensitive to organic solvents. |
| Precipitation | Solubility | Low | High | High | Simple, rapid, and cost-effective for initial cleanup. | Bulk removal of impurities or concentration of the product. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range that includes the molecular weights of your PEGylated product and the unreacted this compound, ensuring they fall within the resolving range of the column.
-
Buffer Preparation: Prepare a mobile phase that is compatible with your sample's stability. A common buffer is phosphate-buffered saline (PBS) at pH 7.4. It is crucial to filter and degas the buffer to prevent column clogging and bubble formation.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer. Monitor the baseline until it is stable.
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to avoid overloading and loss of resolution. Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated product will elute before the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using appropriate techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry) to identify the fractions containing the purified product.
Protocol 2: Ion-Exchange Chromatography (IEX)
-
Resin Selection: Choose between a cation-exchange resin (for positively charged molecules) or an anion-exchange resin (for negatively charged molecules) based on the predicted net charge of your PEGylated product at the working pH.
-
Buffer Preparation: Prepare a low-ionic-strength binding buffer and a high-ionic-strength elution buffer. The pH of both buffers should be carefully chosen to ensure your target molecule binds to the resin while impurities flow through or elute at a different salt concentration.
-
Column Packing and Equilibration: Pack the column with the selected IEX resin and equilibrate with 5-10 column volumes of the binding buffer until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading: Dilute the sample in the binding buffer and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.
-
Elution: Elute the bound molecules using a linear salt gradient (by mixing the binding and elution buffers) or a step gradient (by applying discrete increases in salt concentration). The PEGylated product and unreacted this compound should elute at different salt concentrations.
-
Fraction Collection and Analysis: Collect fractions during the elution step and analyze them to identify those containing the purified product.
Visualizations
Caption: Workflow for Size Exclusion Chromatography (SEC).
Caption: Workflow for Ion-Exchange Chromatography (IEX).
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Enhancing Antibody-Drug Conjugate Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on improving the stability of antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the development and handling of ADCs.
Issue: ADC Aggregation and Precipitation
Question: My ADC formulation is showing an increase in high molecular weight species (HMWS) or visible precipitation upon storage or after conjugation. What are the potential causes and how can I troubleshoot this?
Answer:
ADC aggregation is a common stability issue that can impact efficacy and safety.[1] The primary drivers of aggregation are often related to the increased hydrophobicity of the ADC following conjugation of the payload, as well as conformational and colloidal instability.[1][2]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation.[3] Consider using a more hydrophilic linker or payload. Including excipients like polysorbates (e.g., Polysorbate 20 or 80) in the formulation can help mitigate these interactions.[4] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the propensity for aggregation. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. Analytical techniques like Hydrophobic Interaction Chromatography (HIC) can be used to monitor and control the DAR. |
| Suboptimal Formulation pH | The pH of the formulation can significantly impact the stability of the ADC. Aggregation can be more pronounced at the isoelectric point (pI) of the antibody. Conduct a pH screening study to identify the optimal pH for your specific ADC. This typically involves formulating the ADC in a range of buffers with different pH values and monitoring aggregation over time using Size Exclusion Chromatography (SEC). |
| Temperature Stress | Elevated temperatures can induce denaturation and aggregation of ADCs. Store ADCs at recommended temperatures, typically 2-8°C for liquid formulations and -20°C to -80°C for frozen solutions. Perform thermal stress studies (e.g., incubation at 40°C) to assess the thermal stability of your ADC. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to aggregation. To mitigate this, consider adding cryoprotectants such as sucrose or trehalose to the formulation. It is also advisable to aliquot the ADC into smaller volumes to avoid multiple freeze-thaw cycles. |
| Mechanical Stress | Exposure to shear stress during processing steps like pumping, filtration, or agitation can cause aggregation. To address this, optimize process parameters by using lower flow rates, larger pore size filters, and avoiding vigorous mixing. |
| Surface Adsorption | ADCs can adsorb to surfaces of storage vials, which can lead to denaturation and aggregation. Ensure an adequate concentration of surfactants in the formulation and consider evaluating different vial materials. |
| Light Exposure | Some payloads or linkers may be light-sensitive, and exposure to light can trigger degradation and aggregation. Protect the ADC from light during manufacturing and storage by using amber vials or other light-blocking containers. |
Issue: Premature Linker Cleavage and Payload Loss
Question: I am observing a decrease in the average DAR of my ADC over time, suggesting premature cleavage of the linker and loss of the payload. What could be causing this and how can I improve stability?
Answer:
Premature cleavage of the linker is a critical issue as it can lead to off-target toxicity and reduced therapeutic efficacy. The stability of the linker is highly dependent on its chemical nature and the surrounding environment.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Linker Chemistry Susceptibility | Different linker types have varying stability profiles. For example, acid-cleavable linkers like hydrazones are designed to be cleaved at the low pH of endosomes and lysosomes but can show instability in the slightly acidic tumor microenvironment. Disulfide-based linkers are susceptible to reduction by agents like glutathione, which is present at higher concentrations inside cells but also exists in plasma. |
| - For Acid-Cleavable Linkers: Ensure the formulation buffer has a pH that maintains linker stability (typically neutral pH). If instability persists in vivo, consider a linker with a different cleavage mechanism. | |
| - For Disulfide Linkers: To enhance plasma stability, introduce steric hindrance around the disulfide bond, for instance, by using hindered thiol reagents. | |
| - For Peptide-Based Linkers: While generally stable in circulation, some peptide linkers can be susceptible to cleavage by extracellular proteases. Modifying the peptide sequence can improve stability. | |
| Suboptimal Formulation pH | The stability of certain linkers is pH-dependent. Ensure the formulation buffer maintains a pH that is optimal for the stability of your specific linker chemistry. |
| Presence of Reducing Agents | For disulfide linkers, residual reducing agents from the conjugation process can lead to deconjugation. Ensure complete removal of reducing agents after the conjugation step through purification methods like dialysis or diafiltration. |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation could potentially cleave peptide-based linkers or the antibody itself. Ensure high purity of the monoclonal antibody before conjugation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ADCs?
A1: The primary degradation pathways for ADCs include physical instability, such as aggregation and precipitation, and chemical instability. Chemical instability can manifest as premature cleavage of the linker leading to payload loss, degradation of the payload itself, or modifications to the antibody such as oxidation, deamidation, and fragmentation.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
A2: The DAR is a critical quality attribute that significantly impacts ADC stability. Higher DAR values, especially with hydrophobic payloads, increase the propensity for aggregation due to increased surface hydrophobicity. This can lead to reduced solubility and increased immunogenicity. Therefore, optimizing the DAR is a key aspect of ADC development to balance therapeutic efficacy with stability.
Q3: What are the key considerations for choosing a linker for an ADC?
A3: An ideal linker should be stable in systemic circulation to prevent premature payload release but allow for efficient cleavage and payload release at the target site. Key considerations include the cleavage mechanism (e.g., acid-labile, enzyme-cleavable, reducible), stability in plasma, hydrophilicity/hydrophobicity, and its impact on the overall properties of the ADC.
Q4: What are the recommended storage conditions for ADCs?
A4: To maintain stability, liquid ADC formulations are typically stored at 2-8°C, while frozen formulations are stored at ultra-low temperatures, ranging from -20°C to -80°C. It is crucial to prevent temperature fluctuations during storage and transport. The optimal storage conditions will depend on the specific ADC and its formulation.
Q5: Which analytical techniques are essential for monitoring ADC stability?
A5: A suite of analytical techniques is required to monitor the various aspects of ADC stability. Key methods include:
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To analyze ADC fragments and quantify free payload.
-
Mass Spectrometry (MS): For intact mass analysis, confirmation of conjugation, and characterization of degradation products.
-
Dynamic Light Scattering (DLS): To detect the presence of large aggregates.
-
Micro-Flow Imaging (MFI): To characterize sub-visible particles.
Data Summaries
Table 1: Impact of Temperature and pH on ADC Aggregation
| ADC Formulation | Stress Condition | % High Molecular Weight Species (HMWS) | Reference |
| Trastuzumab Emtansine (T-DM1) | 40°C for 1 month | Increased from baseline to >45% | |
| Model ADC (vc-MMAE) | 40°C | Rapid formation of HMWS | |
| Trastuzumab | pH/heat stress | 29% | |
| ADC (T-DM1) | pH/heat stress | 46% |
Table 2: Linker Cleavage Kinetics in Different Media
| Linker Type | Medium | Half-life (t½) | Cleavage Rate | Reference |
| Val-Cit-PABC-MMAE | Human Plasma | Stable | - | |
| Val-Cit-PABC-MMAE | Rat Plasma | ~25 hours | - | |
| Val-Cit dipeptide | Human Liver Lysosomes | - | Near complete cleavage after 24 hours | |
| Val-Ala dipeptide | Human Liver Lysosomes | - | Slower cleavage than Val-Cit | |
| GGFG tetrapeptide | Human Liver Lysosomes | - | Slower cleavage than Val-Cit |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
Methodology:
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH around 6.8-7.4. For some hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol or acetonitrile) may be necessary to prevent secondary interactions with the column matrix.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Usually ambient or slightly elevated (e.g., 25-30°C).
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Methodology:
-
System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): A buffer with a high concentration of a kosmotropic salt, such as ammonium sulfate or sodium chloride (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B (Low Salt): The same buffer without the salt (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to the desired concentration.
-
Injection Volume: 20-50 µL.
-
Data Analysis: Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR by taking the weighted average of the peak areas.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Free Payload Analysis
Objective: To quantify the amount of free (unconjugated) payload in an ADC formulation.
Methodology:
-
System: An HPLC system with a UV or MS detector.
-
Column: A reversed-phase column (e.g., C4, C8, or C18) suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the free payload and the ADC.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape and resolution.
-
Detection: UV absorbance at a wavelength specific to the payload, or mass spectrometry for identification and quantification.
-
Sample Preparation: The ADC sample may require a protein precipitation step (e.g., with acetonitrile) to separate the free payload from the protein.
-
Data Analysis: Quantify the free payload by comparing its peak area to a standard curve of the pure payload.
Visualizations
References
Technical Support Center: Characterization of PEGylated Proteins
Welcome to the technical support center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of analyzing these modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing PEGylated proteins?
A1: The main challenges stem from the inherent properties of polyethylene glycol (PEG) and the process of PEGylation itself.[1][2][3][4] Key difficulties include:
-
Heterogeneity: PEGylation reactions often result in a complex mixture of products, including proteins with varying numbers of PEG chains attached (degree of PEGylation) and at different sites (positional isomers).[1] The PEG polymer itself is often polydisperse, meaning it has a distribution of molecular weights, which adds another layer of complexity.
-
Increased Size and Hydrodynamic Radius: The addition of PEG significantly increases the protein's size and hydrodynamic volume, which can affect its behavior in many analytical techniques.
-
Masking Effects: The PEG chains can "shield" the protein, interfering with analytical methods that rely on protein-specific properties, such as certain immunoassays or spectroscopic techniques.
-
Lack of a Strong Chromophore: PEG does not have a strong UV chromophore, making its direct detection and quantification by UV-Vis spectroscopy challenging.
Q2: Why is my PEGylated protein showing up as a broad peak in Size-Exclusion Chromatography (SEC)?
A2: A broad peak in SEC is a common observation for PEGylated proteins and can be attributed to several factors:
-
Polydispersity of PEG: If the PEG reagent used for conjugation has a broad molecular weight distribution, the resulting PEGylated protein population will also be heterogeneous in size, leading to a broader elution profile.
-
Heterogeneous PEGylation: The presence of multiple PEGylated species (e.g., mono-, di-, tri-PEGylated proteins) contributes to the overall heterogeneity and peak broadening.
-
Interactions with the SEC Stationary Phase: The PEG moiety can sometimes interact with the silica-based stationary phases of SEC columns, leading to poor peak shape, tailing, and lower recovery.
-
Conformational Differences: PEGylated proteins do not behave like typical globular protein standards used for column calibration, making molecular weight estimation by conventional SEC unreliable.
Q3: Can I use standard protein quantification assays like Bradford or BCA for my PEGylated protein?
A3: Standard colorimetric protein assays may not be accurate for PEGylated proteins. The PEG chains can sterically hinder the access of the dye (in the Bradford assay) or the copper-chelating reagents (in the BCA assay) to the protein backbone and specific amino acid residues. This interference can lead to an underestimation of the protein concentration. It is recommended to use methods that are less susceptible to such interference, like amino acid analysis, or to develop a specific ELISA for the protein. Alternatively, UV absorbance at 280 nm can be used to quantify the protein portion, but this requires the absence of interfering substances that absorb at this wavelength.
Q4: What is the "degree of PEGylation," and why is it important to determine?
A4: The degree of PEGylation refers to the average number of PEG molecules covalently attached to a single protein molecule. It is a critical quality attribute for PEGylated biotherapeutics because it directly impacts the drug's:
-
Pharmacokinetic and pharmacodynamic properties.
-
Biological activity and efficacy.
-
Immunogenicity.
-
Stability and solubility.
Inconsistent degrees of PEGylation can lead to batch-to-batch variability and affect the overall safety and efficacy of the therapeutic.
Troubleshooting Guides
Issue 1: Difficulty in Determining the Molecular Weight of PEGylated Protein by Mass Spectrometry (MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Complex, difficult-to-interpret mass spectrum with multiple charge state envelopes. | The polydispersity of PEG and the presence of multiple PEGylated species lead to overlapping charge patterns, complicating the spectrum. | 1. Use a charge-stripping agent: Post-column addition of a weak amine like triethylamine (TEA) can reduce the charge state complexity, leading to a simpler and more interpretable mass spectrum. 2. Optimize MS parameters: Adjust instrument settings to enhance resolution and sensitivity for high molecular weight species. 3. Deconvolution Software: Utilize specialized software with powerful deconvolution algorithms, such as Bayesian protein reconstruction, to accurately assign the mass of heterogeneous PEGylated proteins. |
| Low signal intensity or poor ionization. | The large, flexible PEG chains can suppress the ionization of the protein. | 1. Optimize the mobile phase: Use a mobile phase that promotes better desolvation and ionization. 2. Consider MALDI-TOF MS: For some applications, MALDI-TOF MS can be a good alternative to ESI-MS as it is often less susceptible to ionization suppression for large molecules and can provide accurate average molecular weight and degree of PEGylation. |
| Inability to distinguish between different PEGylated forms. | Insufficient resolution of the mass spectrometer. | 1. High-Resolution MS: Employ high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to resolve the small mass differences between species with varying numbers of PEG units. 2. LC-MS: Couple liquid chromatography (LC) with MS to separate different PEGylated forms before they enter the mass spectrometer. |
Issue 2: Inaccurate Quantification of Free vs. PEGylated Protein
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of free PEG and PEGylated protein in SEC. | The hydrodynamic radii of the free PEG and the PEGylated protein may be too similar for effective separation by SEC alone. | 1. Optimize SEC conditions: Experiment with different column pore sizes and mobile phase compositions to improve resolution. 2. Use an alternative chromatography method: Reversed-phase (RP-HPLC) or ion-exchange chromatography (IEC) can separate based on hydrophobicity or charge, respectively, and may provide better separation of the conjugate from the free PEG. 3. Employ a multi-detector system: Couple SEC with detectors that can differentiate between PEG and protein, such as a UV detector (for protein) and a refractive index (RI) or charged aerosol detector (CAD) (for PEG). |
| Inability to detect low levels of residual PEGylation reagents. | The PEG reagents lack a strong chromophore for UV detection, making them difficult to quantify at low concentrations. | 1. Use a Charged Aerosol Detector (CAD): A CAD can detect any non-volatile analyte, including PEG, with high sensitivity, overcoming the limitations of UV detection. 2. 2D-LC: Implement an online two-dimensional liquid chromatography (2D-LC) system. The first dimension (e.g., SEC) can separate the high molecular weight PEGylated protein, while the low molecular weight PEG reagent can be trapped and then separated in the second dimension (e.g., RP-HPLC) for accurate quantification. |
Issue 3: Challenges in Identifying the Site(s) of PEGylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in obtaining peptide fragments containing the PEG moiety in peptide mapping. | The large PEG chain can hinder enzymatic digestion (e.g., with trypsin) and interfere with the chromatographic separation and mass spectrometric analysis of the resulting peptides. | 1. Optimize Digestion Protocol: Increase enzyme-to-protein ratio, extend digestion time, or use a combination of proteases with different specificities. 2. LC-MS/MS Analysis: Utilize tandem mass spectrometry (LC-MS/MS) to fragment the PEGylated peptides. The fragmentation pattern can help identify the amino acid sequence and the site of PEG attachment. In-source fragmentation combined with CID-MS/MS can also be effective. 3. Use Monodisperse PEG: If possible, use PEG reagents with a defined molecular weight (monodisperse). This simplifies the mass spectra of PEGylated peptides, making them easier to identify. |
| Ambiguous results from peptide mapping. | The PEGylation reaction may have occurred at multiple sites, leading to a complex mixture of PEGylated peptides that is difficult to analyze. | 1. Purify PEGylated Species: If possible, use chromatographic techniques like ion-exchange or hydrophobic interaction chromatography to separate different positional isomers before enzymatic digestion and peptide mapping. 2. Site-Specific PEGylation: During the drug development process, consider using site-specific PEGylation techniques to create a more homogeneous product, which is easier to characterize. |
Experimental Protocols & Workflows
Protocol 1: Determination of Degree of PEGylation and Aggregation by SEC-MALS
Objective: To determine the absolute molar mass of the PEGylated protein and any aggregates without relying on column calibration.
Methodology:
-
System Setup: An SEC system is coupled in-line with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.
-
Mobile Phase: Use a well-filtered and degassed mobile phase appropriate for the protein and column (e.g., phosphate-buffered saline).
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.
-
Injection and Separation: Inject the sample onto an appropriate SEC column to separate the different species based on their hydrodynamic volume.
-
Data Acquisition: Collect data from all three detectors (MALS, UV, dRI) simultaneously as the sample elutes from the column.
-
Data Analysis:
-
The UV detector measures the concentration of the protein component.
-
The dRI detector measures the total concentration of both protein and PEG.
-
The MALS detector measures the light scattered by the molecules, which is proportional to their molar mass and concentration.
-
Specialized software uses the data from all three detectors to calculate the molar mass of the protein and the attached PEG for each eluting species, thus determining the degree of PEGylation and the molar mass of any aggregates.
-
Workflow for SEC-MALS Analysis:
Protocol 2: Identification of PEGylation Sites by LC-MS/MS
Objective: To identify the specific amino acid residues where PEG is attached.
Methodology:
-
Protein Digestion: The PEGylated protein is digested into smaller peptides using a specific protease, most commonly trypsin.
-
LC Separation: The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
MS Analysis (MS1): As peptides elute from the HPLC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is measured in the mass spectrometer. This allows for the identification of potential PEGylated peptides based on their expected mass.
-
MS/MS Analysis (MS2): The mass spectrometer isolates a specific PEGylated peptide ion (precursor ion) and fragments it (e.g., by collision-induced dissociation, CID).
-
Fragment Ion Analysis: The masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information about the peptide.
-
Data Interpretation: By analyzing the fragment ion spectrum, the amino acid sequence of the peptide can be determined, and the mass modification corresponding to the PEG moiety can be localized to a specific amino acid residue.
Logical Flow for PEGylation Site Identification:
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to the Characterization of Amino-PEG12-Acid Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in modern drug development. It enhances the therapeutic properties of molecules by improving solubility, extending circulating half-life, and reducing immunogenicity. The Amino-PEG12-Acid linker is a discrete (monodisperse) PEG derivative increasingly employed in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length and bifunctional nature—possessing a terminal amino group and a carboxylic acid—allow for precise and controlled conjugation strategies.
Given the critical impact of purity and homogeneity on the efficacy and safety of such therapeutics, robust analytical characterization is paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity, stability, and identity of this compound conjugates. This guide provides an objective comparison of various HPLC-based methods and other key analytical techniques for the characterization of these conjugates, supported by detailed experimental protocols and comparative data.
The Analytical Challenge
The characterization of this compound conjugates involves separating the final product from starting materials (the unconjugated molecule and the PEG linker), reaction by-products, and any potential isomers or degradants. The choice of analytical method is dictated by the physicochemical properties of the conjugate, including its size, charge, and hydrophobicity.
Comparative Analysis of Analytical Techniques
The following sections detail the most effective HPLC modes and complementary analytical methods for the characterization of this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for assessing the purity of this compound conjugates, capable of separating the more hydrophobic conjugate from the more polar, unconjugated starting materials. The retention time of PEGylated molecules in RP-HPLC is influenced by both the hydrophobicity of the conjugated molecule and the length of the PEG chain.[1]
Table 1: Performance Characteristics of RP-HPLC for this compound Conjugate Analysis
| Parameter | Performance Metric | Typical Value/Observation |
| Resolution | Separation of conjugate from unreacted molecule | Excellent |
| Resolution | Separation of conjugate from free this compound | Good to Excellent |
| Sensitivity | Limit of Detection (LOD) | Low ng to pg range (UV/MS) |
| Precision | Relative Standard Deviation (RSD) of Retention Time | < 1% |
| Precision | RSD of Peak Area | < 2% |
| Key Advantage | High resolving power for closely related species. | |
| Key Limitation | Peak broadening can occur with polydisperse PEGs, though less of an issue with discrete PEGs like PEG12.[1] |
Alternative and Complementary Analytical Methods
While RP-HPLC is a primary tool, a multi-faceted analytical approach is often necessary for comprehensive characterization.
Table 2: Comparison of Alternative Analytical Techniques
| Technique | Principle of Separation/Analysis | Key Advantages | Common Applications in Conjugate Analysis |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume (size). | Mild, non-denaturing conditions; useful for detecting aggregates.[2] | Quantifying high molecular weight impurities (aggregates) and separating the conjugate from the much smaller, free linker.[2][3] |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on net surface charge. | High capacity; can separate species with subtle charge differences (positional isomers). | Purity assessment, separation of charged variants, and purification. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing, high-salt conditions. | Orthogonal to RP-HPLC; maintains protein structure. | Purity analysis of protein/peptide conjugates. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass identification capabilities of MS. | Provides molecular weight confirmation of the conjugate and impurities. | Identity confirmation, impurity identification, and determination of conjugation ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structural elucidation and determination of conjugation site. | Definitive structural confirmation of the conjugate. |
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques. These protocols serve as a starting point and may require optimization based on the specific properties of the conjugate being analyzed.
Protocol 1: RP-HPLC for Purity Assessment
This protocol is designed for the analysis of a small molecule conjugated with this compound.
-
Instrumentation: HPLC or UHPLC system with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm and 280 nm (or wavelength of maximum absorbance for the conjugated molecule).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: SEC-HPLC for Aggregate Analysis
This protocol is suitable for identifying high molecular weight species in a conjugate sample.
-
Instrumentation: HPLC system with UV detector.
-
Column: SEC column suitable for the expected molecular weight range (e.g., 7.8 x 300 mm).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.8 mL/min (isocratic).
-
Column Temperature: Ambient (25 °C).
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.
Protocol 3: LC-MS for Identity Confirmation
This protocol combines RP-HPLC with mass spectrometry for definitive identification.
-
Instrumentation: LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the conjugate of interest (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-2000 m/z.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the conjugate.
Visualizing the Workflow
Understanding the logical flow of analysis is crucial for developing a comprehensive characterization strategy.
Caption: Workflow for the synthesis and characterization of this compound conjugates.
Conclusion
The characterization of this compound conjugates requires a strategic and multi-modal analytical approach. RP-HPLC is an indispensable tool for routine purity and stability testing due to its high resolving power. However, for comprehensive characterization, it should be complemented with orthogonal techniques. SEC-HPLC is essential for monitoring aggregation, while LC-MS provides unequivocal identity confirmation. For complex conjugates, particularly those involving proteins, IEX and HIC offer valuable alternative separation mechanisms. By leveraging the methodologies outlined in this guide, researchers can ensure the quality, consistency, and safety of their this compound conjugates, thereby accelerating the development of novel therapeutics.
References
The Influence of Chain Length: A Comparative Analysis of Amino-PEG12-Acid and its Shorter and Longer Homologs in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates with optimal therapeutic efficacy. Among the various options, polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2] This guide provides a detailed comparison of Amino-PEG12-Acid with its shorter and longer PEG linker counterparts, supported by experimental data to inform the rational design of next-generation biotherapeutics.
This compound is a heterobifunctional linker featuring a terminal amino group and a carboxylic acid, separated by a 12-unit polyethylene glycol chain.[3][4][5] This specific length offers a balance of hydrophilicity and spatial separation, making it a versatile tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). However, the seemingly subtle difference in the number of PEG units can have a profound impact on the physicochemical and biological properties of the resulting conjugate.
The Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG linker plays a pivotal role in dictating several key attributes of a bioconjugate, including its solubility, stability, pharmacokinetics, and target-binding affinity.
Shorter PEG Linkers (e.g., PEG2, PEG4, PEG8):
-
Advantages: Shorter linkers create more compact conjugates, which can be advantageous in scenarios where minimal steric hindrance is desired for optimal receptor-ligand interactions. In some cases, a more constrained conformation can lead to higher binding affinity.
-
Disadvantages: They may offer less of a shielding effect, potentially leading to faster clearance and reduced protection from proteolytic degradation. Their lower hydrodynamic radius can result in more rapid renal clearance.
Longer PEG Linkers (e.g., PEG24, 2 kDa, 5 kDa, 10 kDa):
-
Advantages: Longer PEG chains significantly increase the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends the circulation half-life. They provide a more substantial steric shield, which can decrease immunogenicity and protect the conjugated molecule from enzymatic degradation. Furthermore, longer linkers can enhance the solubility and stability of the bioconjugate. In targeted drug delivery, the increased flexibility of longer linkers can provide greater accessibility for ligands to their receptors.
-
Disadvantages: The increased steric hindrance from a long PEG chain can sometimes negatively impact the binding affinity of the targeting moiety to its receptor. There is also a risk of reduced biological activity due to the bulky nature of the linker.
Quantitative Comparison of PEG Linker Performance
To facilitate a clear understanding of the impact of PEG linker length, the following tables summarize key performance metrics from various studies.
| Table 1: Effect of PEG Linker Length on ADC Clearance | |||
| Molecule | PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| Non-binding IgG-MMAE | No PEG | ~8.5 | 1.0 |
| Non-binding IgG-MMAE | PEG2 | ~7.0 | 0.82 |
| Non-binding IgG-MMAE | PEG4 | ~5.5 | 0.65 |
| Non-binding IgG-MMAE | PEG6 | ~4.0 | 0.47 |
| Non-binding IgG-MMAE | PEG8 | ~2.5 | 0.29 |
| Non-binding IgG-MMAE | PEG12 | ~2.5 | 0.29 |
| Non-binding IgG-MMAE | PEG24 | ~2.5 | 0.29 |
| Table 2: Pharmacokinetic Parameters with Varying PEG Lengths | |||
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation |
| Table 3: Impact of PEG Linker Length on Receptor Binding Affinity | |||
| Ligand | PEG Linker | IC50 (nM) | Comment |
| DV3 monomer (1) | - | 2000 | Monomeric reference |
| (DV3)2K (2) | Lysine | 462 | Short, non-PEG linker |
| (DV3-PEG3)2K (4) | (PEG3)2 | 65 | Optimal shorter PEG linker |
| (DV3-PEG7)2K (6) | (PEG7)2 | >1000 | Longer PEG linker reduced affinity |
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams, created using the DOT language, depict key workflows and relationships.
Caption: Experimental workflow for comparing PEG linkers.
References
The Hydrophilic Advantage: A Comparative Guide to Amino-PEG12-Acid Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Among the diverse array of available linkers, hydrophilic options, such as those based on polyethylene glycol (PEG), have gained prominence for their ability to overcome the challenges associated with hydrophobic payloads. This guide provides an objective comparison of the advantages of using a hydrophilic linker like Amino-PEG12-Acid over traditional hydrophobic alternatives, supported by experimental data and detailed protocols.
Mitigating Hydrophobicity: The Core Challenge
Many potent cytotoxic drugs used as payloads in ADCs are inherently hydrophobic. When conjugated to an antibody, especially at higher drug-to-antibody ratios (DAR), this hydrophobicity can lead to significant issues, including aggregation, reduced solubility, and rapid clearance from circulation. These factors can compromise the therapeutic window and lead to off-target toxicity. Hydrophilic linkers, such as this compound, directly address these challenges by imparting their water-loving properties to the entire ADC construct.
Key Advantages of this compound and Other Hydrophilic Linkers
The incorporation of a discrete PEG linker like this compound offers several distinct advantages over hydrophobic linkers (e.g., SMCC):
-
Enhanced Solubility and Reduced Aggregation: The PEG chain creates a hydration shell around the ADC, effectively masking the hydrophobicity of the payload. This significantly improves the solubility of the conjugate and prevents the formation of aggregates, which are known to induce immunogenicity and compromise efficacy.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker shields the ADC from premature clearance by the reticuloendothelial system.[2] This leads to a longer circulation half-life, increased exposure, and consequently, greater accumulation of the ADC in the target tumor tissue.[2][3]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, hydrophilic linkers enable the development of ADCs with higher DARs. This allows for the delivery of a greater concentration of the cytotoxic drug to the tumor cells per antibody, potentially leading to enhanced potency.
-
Reduced Off-Target Toxicity: Improved pharmacokinetics and reduced aggregation can lead to a more favorable biodistribution profile, with less accumulation in non-target organs like the liver and spleen, thereby reducing off-target toxicity.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the performance of ADCs constructed with hydrophilic PEG linkers versus those with more hydrophobic, non-PEGylated linkers.
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Aggregation (SEC) | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t½) | Tumor Growth Inhibition |
| Hydrophilic (PEG-based) | High (e.g., 8) | Low | Maintained or Improved | Increased | Enhanced |
| Hydrophobic (e.g., SMCC) | Low to Moderate (e.g., 4) | High | Potent | Decreased | Effective, but can be limited by PK |
This table presents a synthesized overview of typical performance characteristics and may not reflect the results of a single study.
Table 1: Impact of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) |
| No PEG | ~8.5 |
| PEG4 | ~5.0 |
| PEG8 | ~4.0 |
| PEG12 | ~3.5 |
Data adapted from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This data illustrates that increasing the length of the PEG linker generally leads to a decrease in the systemic clearance of the ADC.
Table 2: In Vivo Efficacy of Affibody-Drug Conjugates with and without a PEG Linker
| Conjugate | Half-life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | Tumor Growth Inhibition |
| ZHER2-SMCC-MMAE (No PEG) | 1x | 1x | + |
| ZHER2-PEG4K-MMAE | 2.5x | 4.5x | ++ |
| ZHER2-PEG10K-MMAE | 11.2x | 22x | +++ |
Data adapted from a study comparing a non-PEGylated (SMCC) linker with 4 kDa and 10 kDa PEG linkers in an affibody-drug conjugate system. This study highlights that while longer PEG chains can slightly reduce in vitro potency, the significant improvement in half-life leads to superior overall anti-tumor efficacy in vivo.
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Comparison of properties of ADCs with hydrophilic vs. hydrophobic linkers.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
ADC and control articles (unconjugated antibody, free payload)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vitro Linker Cleavage Assay (Cathepsin B)
Objective: To evaluate the rate of payload release from a cleavable linker in the presence of a lysosomal enzyme.
Materials:
-
ADC with a cleavable linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 1 µM) with the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding activated Cathepsin B (e.g., to a final concentration of 20 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction by adding the cold quenching solution.
-
Sample Preparation: Centrifuge the samples to precipitate the enzyme.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor uptake of an ADC over time.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mice)
-
Radiolabeled ADC (e.g., with ⁸⁹Zr or ¹²⁵I)
-
Gamma counter
-
Sterile saline
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice and monitor tumor growth to the desired size (e.g., 100-200 mm³).
-
ADC Administration: Administer a single intravenous (IV) injection of the radiolabeled ADC at a defined dose.
-
Tissue Collection: At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, euthanize the animals and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and time point. This allows for the assessment of tumor targeting and clearance from non-target tissues.
Conclusion
The strategic incorporation of hydrophilic linkers, exemplified by this compound, represents a significant advancement in the field of bioconjugation, particularly for the development of next-generation ADCs. By improving solubility, reducing aggregation, and enhancing pharmacokinetic properties, these linkers contribute to a wider therapeutic window and potentially safer and more effective treatments. The experimental data consistently supports the superiority of hydrophilic linkers over their hydrophobic counterparts in preclinical models. For researchers and drug developers, a thorough understanding and application of these principles, verified through robust experimental evaluation, are paramount to realizing the full therapeutic potential of targeted bioconjugates.
References
A Comparative Guide to In Vitro Functional Assays for PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The linker, particularly those composed of polyethylene glycol (PEG), is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to cellular permeability.[4][5]
This guide provides a comparative overview of essential in vitro functional assays for evaluating PROTACs, with a special focus on the impact of PEG linkers. It includes detailed experimental protocols, comparative data, and workflow diagrams to aid in the rational design and characterization of novel protein degraders.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the formation of a ternary complex (POI:PROTAC:E3). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled to engage in further degradation cycles.
Figure 1. PROTAC Mechanism of Action.
Key Functional Assays & The Impact of PEG Linkers
The length and composition of the PEG linker are not trivial; they must be empirically optimized for each PROTAC system. A linker that is too short can cause steric hindrance, while one that is too long may lead to non-productive ternary complex formation. The following assays are crucial for characterizing these effects.
Target Protein Degradation Assay (Western Blot)
This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein. It allows for the quantification of degradation potency (DC50, the concentration for 50% degradation) and maximal degradation (Dmax).
Comparative Data: Impact of Linker Length on Degradation
Systematic studies consistently show that varying PEG linker length significantly impacts DC50 and Dmax. The optimal length is target-dependent. For instance, studies on Bruton's tyrosine kinase (BTK) and TANK-binding kinase 1 (TBK1) have shown that longer linkers can be more effective.
| PROTAC Target | Linker Composition (Atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | 12-atom (Alkyl/Ether) | >1000 | <10 | |
| 21-atom (Alkyl/Ether) | 3 | >95 | ||
| 29-atom (Alkyl/Ether) | 292 | ~75 | ||
| Estrogen Receptor (ER) | 12-atom | ~100 | ~70 | |
| 16-atom | <10 | >90 | ||
| 21-atom | ~250 | ~60 |
Note: This table aggregates representative data to illustrate trends. Absolute values are highly system-dependent.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture: Seed cells (e.g., HEK293T, or a cancer cell line expressing the target) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then express it as a percentage of the vehicle-treated control to determine DC50 and Dmax values.
Figure 2. Western Blot Experimental Workflow.
Cell Viability / Cytotoxicity Assays
These assays determine the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth. They are used to calculate IC50 or EC50 values.
Alternative Assays:
-
MTT/XTT Assays: Colorimetric assays measuring metabolic activity.
-
CellTiter-Glo®: A luminescent assay that quantifies ATP, indicating the presence of metabolically active cells.
-
CCK-8 Assay: A colorimetric assay similar to MTT, used to determine cell viability.
Experimental Protocol: CellTiter-Glo® Luminescent Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 10 µL of serially diluted PROTACs to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Signal Development: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression.
In Vitro Ubiquitination Assays
This assay confirms a key step in the PROTAC's mechanism of action: the ubiquitination of the target protein. A positive result strengthens the evidence that the observed degradation is proteasome-dependent.
Alternative Methods:
-
Immunoprecipitation (IP) followed by Western Blot: The target protein is immunoprecipitated, and the resulting sample is probed with an anti-ubiquitin antibody.
-
Proximity-Based Assays (e.g., AlphaLISA®, TR-FRET): These are high-throughput methods that detect the proximity of the target protein and ubiquitin in a homogeneous format.
Experimental Protocol: In-Cell Ubiquitination (IP-Western)
-
Cell Culture and Treatment: Seed and treat cells with the PROTAC (at a concentration known to induce degradation, e.g., 10x DC50) and a vehicle control for a shorter time period (e.g., 2-6 hours). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing IP buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Incubate the lysate with an antibody against the target protein overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washes: Wash the beads multiple times with IP wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads using Laemmli sample buffer and heating.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting as described previously. Probe one membrane with an antibody against the target protein (to confirm successful IP) and another membrane with an antibody against ubiquitin (e.g., P4D1 or FK2) to detect the characteristic high-molecular-weight smear or ladder indicative of polyubiquitination.
Figure 3. IP-Western for Ubiquitination Workflow.
Conclusion
The rational design of effective PROTACs is a multiparametric optimization challenge where the PEG linker plays a crucial, non-passive role. The in vitro functional assays described here—protein degradation, cell viability, and ubiquitination—form the cornerstone of the analytical toolkit required to characterize PROTACs. By systematically applying these methods and comparing PROTACs with varied PEG linker lengths and compositions, researchers can elucidate structure-activity relationships and identify candidates with optimal degradation efficiency and desired biological effects.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
Navigating Protein PEGylation: A Comparative Guide to Amino-PEG12-Acid and its Alternatives
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands as a cornerstone technology in this endeavor, offering improvements in protein stability, solubility, and in vivo circulation time. This guide provides an objective comparison of protein conjugation with Amino-PEG12-Acid against other common PEGylation strategies, supported by experimental data and detailed protocols to inform your research and development.
The choice of PEGylation reagent is a critical determinant of the final bioconjugate's properties and performance. This compound, a heterobifunctional linker featuring a primary amine and a terminal carboxylic acid separated by a 12-unit PEG spacer, offers a versatile platform for protein modification. Its unique structure allows for controlled, multi-step conjugation strategies, setting it apart from more conventional, single-funtionality PEG reagents.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation strategy significantly impacts the biological activity and stability of the conjugated protein. While direct comparative data for this compound is emerging, we can infer its performance characteristics based on studies of similar amino-PEG-acid linkers and compare them to well-established reagents like NHS-esters and maleimides.
| PEGylation Reagent | Target Residue(s) | Resulting Linkage | Key Advantages | Potential Considerations |
| This compound | Carboxyl groups (via amine end with EDC/NHS), Amines (via carboxyl end with EDC/NHS) | Stable Amide Bond | Versatile for multi-step or site-specific conjugation; Hydrophilic spacer enhances solubility.[1][2] | Requires activation steps (e.g., EDC/NHS); Reaction conditions need careful optimization to avoid cross-reactivity. |
| NHS-Ester PEG | Primary amines (Lysine, N-terminus) | Stable Amide Bond | High reactivity with abundant amine groups; Well-established protocols. | Can lead to heterogeneous products due to multiple lysine residues; Potential for loss of activity if lysines are in the active site.[3] |
| Maleimide-PEG | Sulfhydryl groups (Cysteine) | Stable Thioether Bond | Highly specific for cysteine residues, enabling site-specific modification.[4] | Requires available free cysteine, which may necessitate protein engineering; Thioether bond can undergo retro-Michael addition under certain conditions.[5] |
| Aldehyde-PEG | Primary amines (N-terminus) | Secondary Amine (via reductive amination) | Site-specific modification of the N-terminus at controlled pH. | Slower reaction kinetics compared to NHS esters. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein conjugation. Below are representative protocols for key PEGylation strategies.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes a strategy where the carboxylic acid end of this compound is first conjugated to a protein's primary amines, followed by the utilization of the free amine on the PEG for further modification.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The molar ratio of activated PEG to protein should be optimized based on the desired degree of PEGylation.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography or another suitable method.
-
-
Characterization:
-
Confirm PEGylation and assess the degree of modification using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
-
Protocol 2: Site-Specific Cysteine Modification with Maleimide-PEG
Materials:
-
Cysteine-containing protein in a dégazé, amine-free buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Maleimide-PEG
-
Reducing agent (e.g., TCEP) to ensure the cysteine is in its reduced form
-
Quenching solution (e.g., excess L-cysteine or β-mercaptoethanol)
-
Purification column
Procedure:
-
Protein Preparation:
-
If necessary, treat the protein with a reducing agent to ensure the target cysteine residue is not in a disulfide bond. Remove the reducing agent before adding the Maleimide-PEG.
-
-
Conjugation:
-
Dissolve Maleimide-PEG in the reaction buffer and add it to the protein solution. A 5- to 20-fold molar excess of Maleimide-PEG is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to react with any unreacted Maleimide-PEG.
-
-
Purification and Characterization:
-
Purify the conjugate and characterize it as described in Protocol 1.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for protein conjugation with this compound.
Caption: Inhibition of a signaling pathway by a PEGylated protein antagonist.
The strategic application of PEGylation, particularly with versatile linkers like this compound, offers a powerful approach to optimizing the therapeutic potential of proteins. By carefully considering the choice of reagent and meticulously controlling the reaction conditions, researchers can develop next-generation biotherapeutics with enhanced performance and clinical benefit.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 1415408-69-3 | BroadPharm [broadpharm.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEGylation Reagents for Biopharmaceutical Research
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biomolecules. This guide provides an objective comparison of different PEGylation reagents, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decision-making in your research and development endeavors.
The covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Benefits of PEGylation include increased drug solubility, extended circulating half-life, reduced immunogenicity, and improved stability.[1] However, the choice of PEGylation reagent, characterized by its reactive group and structure, significantly influences the efficiency, specificity, and ultimate performance of the resulting conjugate.[2] This guide compares common amine-reactive and thiol-reactive PEGylation reagents, as well as linear and branched PEG architectures.
Comparative Analysis of PEGylation Reagent Performance
The efficiency of a PEGylation reaction is a key performance indicator, often measured by the degree of PEGylation (the average number of PEG molecules per molecule of interest) and the yield of the desired PEGylated product. The selection of the reagent is dependent on the available functional groups on the target molecule and the desired outcome of the conjugation.
Amine-Reactive PEGylation Reagents: NHS-Ester vs. Aldehyde
N-hydroxysuccinimidyl (NHS) esters and aldehydes are two of the most common classes of amine-reactive PEGylation reagents, targeting the primary amines on lysine residues and the N-terminus of proteins.
-
PEG-NHS Esters react with primary amines via acylation under neutral to slightly basic conditions (pH 7.2-9.0) to form stable amide bonds. This method is straightforward and highly reactive but can be prone to hydrolysis and may lead to a heterogeneous mixture of products due to the presence of multiple lysine residues.[2]
-
PEG-Aldehydes react with primary amines through reductive amination, typically at a slightly acidic to neutral pH (pH 5-8), forming a secondary amine linkage. This approach requires a reducing agent but offers greater potential for N-terminal selectivity, providing more control over the site of conjugation.[2][3]
| Feature | m-PEG-NHS Ester | m-PEG-Aldehyde |
| Primary Target | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine, Lysine ε-amines |
| Reaction Type | Acylation | Reductive Amination |
| Resulting Linkage | Amide | Secondary Amine |
| Optimal Reaction pH | 7.2 - 9.0 | 5.0 - 8.0 |
| Key Advantage | High reactivity, simple protocol | Greater control over site-specificity |
| Key Disadvantage | Prone to hydrolysis, potential for product heterogeneity | Requires a reducing agent |
| Typical Yield of Mono-PEGylated Product | Variable (often a heterogeneous mixture) | 70-90% |
| Analytical Method(s) | MS, CE, HPLC | MS, CE, HPLC |
Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.
Thiol-Reactive PEGylation Reagents: Maleimide
For molecules containing free cysteine residues, thiol-reactive PEGylation offers a highly specific conjugation strategy.
-
PEG-Maleimides react specifically with sulfhydryl groups (thiols) at a pH range of 6.5-7.5 to form a stable thioether linkage. This site-specific conjugation is highly efficient and results in a well-defined, homogeneous product.
| Feature | Maleimide-PEG |
| Primary Target | Cysteine (free thiol) |
| Reaction Type | Michael Addition |
| Resulting Linkage | Thioether |
| Optimal Reaction pH | 6.5 - 7.5 |
| Key Advantage | High site-specificity |
| Key Disadvantage | Requires a free thiol group on the target molecule |
| Typical Yield of Mono-PEGylated Product | >90% |
| Analytical Method(s) | MS, HPLC |
Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.
Structural Comparison: Linear vs. Branched PEG Reagents
The architecture of the PEG polymer also plays a crucial role in the properties of the final conjugate.
-
Linear PEGs are the most commonly used and consist of a single, straight polymer chain.
-
Branched PEGs , such as Y-shaped PEGs, have a more complex structure with multiple PEG arms extending from a central core. This structure can provide a greater hydrodynamic volume, which is thought to contribute to longer in vivo circulation times compared to linear PEGs of the same molecular weight. However, some studies suggest that the difference in hydrodynamic radii between branched and linear PEG-proteins of the same total molecular weight is not significant. Branched PEGs may also offer increased stability and can exhibit increased selectivity for more sterically available amines. Recent research also suggests that highly branched PEG architectures can lead to superior cellular uptake and gene regulation efficacy for oligonucleotides.
Experimental Protocols
The following are generalized protocols for protein PEGylation and subsequent analysis. Optimization is recommended for specific proteins and PEG reagents.
Protocol 1: Protein PEGylation with an NHS-Activated PEG Reagent
This protocol outlines the general steps for conjugating an NHS-activated PEG to a protein.
Materials:
-
Protein to be PEGylated
-
NHS-activated PEG reagent (e.g., m-PEG-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted reagent as the NHS-ester is susceptible to hydrolysis.
-
PEGylation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the PEG reagent solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to consume the unreacted PEG reagent.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity.
Protocol 2: Analysis of PEGylation Efficiency by HPLC and Mass Spectrometry
This protocol describes the analysis of the PEGylated protein to assess the outcome of the conjugation reaction.
Materials:
-
Purified PEGylated protein sample
-
Unmodified protein control
-
HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)
-
Mass spectrometer (e.g., Q-TOF)
-
Mobile phases appropriate for the chosen column and detection method
Procedure:
-
Sample Preparation: Prepare the PEGylated and unmodified protein samples for analysis by diluting them in an appropriate buffer.
-
HPLC Separation: Inject the samples onto the HPLC system.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts due to their larger size.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The retention time of the PEGylated protein will be altered compared to the unmodified protein.
-
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into the mass spectrometer to determine the molecular weight of the species.
-
The mass spectrum of the PEGylated protein will show a series of peaks corresponding to the protein conjugated with one, two, or more PEG chains.
-
The mass difference between the peaks will correspond to the mass of the PEG reagent.
-
Deconvolution of the mass spectrum allows for the determination of the average molecular weight and the distribution of PEGylated species.
-
-
Data Analysis:
-
Degree of PEGylation: Determined from the mass spectrometry data by calculating the average number of PEG molecules attached per protein molecule.
-
Yield of PEGylated Product: Calculated from the HPLC chromatogram by comparing the peak areas of the PEGylated protein to the unmodified protein.
-
Visualizing PEGylation Concepts
Impact of PEGylation on Receptor-Ligand Interaction
PEGylation can influence the interaction of a therapeutic molecule with its target receptor. The attached PEG chain can cause steric hindrance, potentially reducing the binding affinity. However, the increased half-life and improved bioavailability can ultimately lead to enhanced therapeutic efficacy.
Caption: PEGylation can sterically hinder ligand-receptor binding but enhance overall therapeutic outcome.
Experimental Workflow for Comparative PEGylation Study
A systematic workflow is essential for the objective comparison of different PEGylation reagents.
Caption: A systematic workflow for comparing the performance of different PEGylation reagents.
By carefully considering the chemical properties, reaction conditions, and structural characteristics of different PEGylation reagents, researchers can select the most appropriate tool to enhance the therapeutic potential of their biomolecules. This guide serves as a foundational resource to aid in that selection process.
References
A Researcher's Guide to Confirming Successful Conjugation to a Target Molecule
For researchers, scientists, and drug development professionals, the successful covalent linkage of a molecule to a target is a critical step in creating novel therapeutics, diagnostics, and research tools. Confirmation of this conjugation is paramount to ensure the desired biological activity and to move forward with downstream applications. This guide provides an objective comparison of common analytical techniques used to confirm successful conjugation, supported by experimental data and detailed protocols.
Key Analytical Techniques for Conjugation Confirmation
Several analytical techniques can be employed to confirm the successful conjugation of a molecule to a target. The choice of method depends on the nature of the molecules involved, the type of information required (qualitative or quantitative), and the available instrumentation. The most common and reliable methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA).
Each technique offers distinct advantages and limitations in terms of the information it provides, its sensitivity, throughput, and cost. A comprehensive analysis often involves the use of orthogonal methods to provide a higher degree of confidence in the results.
Comparison of Key Performance Metrics
The following table summarizes the key performance characteristics of the most common techniques used for confirming successful conjugation.
| Feature | SDS-PAGE | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Information Provided | Molecular weight shift, Purity | Precise mass of conjugate, Drug-to-Antibody Ratio (DAR), Conjugation site | Separation of conjugate from unconjugated species, Purity, Quantification | Estimation of conjugation efficiency/DAR | Confirmation of binding activity, Quantification |
| Quantitative Accuracy | Semi-quantitative (densitometry) | High | High | Moderate | High (with standard curve) |
| Sensitivity | Moderate (ng-µg) | High (fmol-pmol) | Moderate to High | Low to Moderate | Very High (pg-ng) |
| Throughput | High | Low to Medium | Medium to High | High | High |
| Cost | Low | High | Medium | Low | Medium |
| Sample Requirements | µg quantities | ng to µg quantities | µg quantities | µg quantities | ng to µg quantities |
| Key Advantage | Simple, rapid, and widely available for initial screening. | Provides detailed molecular information. | Robust for purification and quantitative analysis. | Simple and non-destructive. | Highly sensitive and specific for functional confirmation. |
| Key Limitation | Low resolution for small mass changes, denaturing. | Expensive, complex data analysis. | Can be affected by matrix components. | Indirect measurement, requires chromophores. | Requires specific antibodies, can be indirect. |
Experimental Workflows & Logical Relationships
The selection and sequence of analytical techniques for conjugation confirmation often follow a logical workflow, starting with simpler, higher-throughput methods for initial screening and progressing to more complex, information-rich techniques for detailed characterization.
Detailed Experimental Protocols
SDS-PAGE for Initial Confirmation
Principle: SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in an increase in the molecular weight of the target molecule, which is observed as a band shift to a higher position on the gel compared to the unconjugated starting material.[1]
Protocol:
-
Sample Preparation: Mix the conjugation reaction sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heating: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load the denatured samples, along with a molecular weight marker, into the wells of a polyacrylamide gel of an appropriate percentage for the expected protein sizes.
-
Electrophoresis: Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
Analysis: Image the gel and compare the band migration of the conjugated sample to the unconjugated controls. A new, higher molecular weight band in the conjugated sample lane indicates successful conjugation. Densitometry can be used for semi-quantitative analysis of conjugation efficiency.[2]
Mass Spectrometry for Definitive Characterization
Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the precise molecular weight of molecules. For bioconjugates, it can confirm the mass of the final product and determine the distribution of conjugated species (e.g., drug-to-antibody ratio, DAR).[3]
Protocol (Intact Mass Analysis):
-
Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., zip-tip, dialysis, or size-exclusion chromatography) to remove salts and detergents that can interfere with ionization. The final sample should be in a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate).
-
Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC) for online separation and desalting.
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions of the conjugate.
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain a mass spectrum.
-
Data Analysis: Deconvolute the resulting spectrum to determine the zero-charge mass of the different species present in the sample. This will reveal the mass of the unconjugated molecule, the conjugated molecule(s), and the distribution of different conjugation states.
HPLC for Separation and Quantification
Principle: HPLC separates components of a mixture based on their physical or chemical properties. Different HPLC modes can be used to analyze conjugates:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. Successful conjugation leads to an earlier elution time for the larger conjugate compared to the unconjugated molecule.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. This is particularly useful for antibody-drug conjugates (ADCs) where the drug payload increases the hydrophobicity of the antibody.[4]
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity under denaturing conditions. It can be used to separate and quantify the different components of a conjugate mixture.[5]
Protocol (General HPLC):
-
Sample Preparation: Filter the sample to remove any particulate matter. Dilute the sample in a mobile phase-compatible buffer.
-
Column and Mobile Phase Selection: Choose an appropriate HPLC column and mobile phase system based on the properties of the conjugate and the desired separation mode (SEC, HIC, or RP).
-
Method Development: Optimize the gradient, flow rate, and detection wavelength (typically 280 nm for proteins).
-
Injection and Separation: Inject the sample onto the HPLC system and run the separation method.
-
Data Analysis: Analyze the resulting chromatogram. The appearance of a new peak with a different retention time in the conjugated sample compared to the controls confirms conjugation. The area under the peak can be used for quantification.
UV-Vis Spectroscopy for Estimation of Conjugation Efficiency
Principle: This technique relies on the Beer-Lambert law and is applicable when the conjugated molecule has a distinct UV-Vis absorbance spectrum from the target molecule. By measuring the absorbance at two different wavelengths (one specific to the target molecule and one to the conjugated molecule), the concentration of each component and the degree of conjugation can be estimated.
Protocol:
-
Determine Extinction Coefficients: Measure or obtain the molar extinction coefficients of the target molecule and the molecule being conjugated at two distinct wavelengths.
-
Sample Measurement: Measure the absorbance of the purified conjugate solution at the two selected wavelengths using a spectrophotometer.
-
Calculation: Use simultaneous equations based on the Beer-Lambert law to calculate the concentrations of the target molecule and the conjugated molecule. The ratio of these concentrations provides an estimate of the conjugation efficiency or drug-to-antibody ratio (DAR).
ELISA for Functional Confirmation
Principle: ELISA is a plate-based immunoassay that can confirm the biological activity of a conjugate. For example, if an antibody is conjugated, an ELISA can verify that its ability to bind to its target antigen is retained after conjugation.
Protocol (Indirect ELISA):
-
Coating: Coat a 96-well plate with the antigen specific to the antibody in the conjugate and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add serial dilutions of the conjugate and unconjugated antibody (as a control) to the wells and incubate.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Substrate Addition: Add a substrate that produces a measurable color change when acted upon by the enzyme.
-
Analysis: Measure the absorbance using a plate reader. A positive signal in the wells containing the conjugate confirms that it has retained its binding activity. A standard curve can be generated for quantitative analysis.
Logical Relationship of Analytical Techniques
The confirmation of a successful conjugation is often a multi-step process, where each technique provides a different piece of the puzzle. The relationship between these techniques can be visualized as a decision-making and characterization pathway.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation to a target molecule, ensuring the quality and reliability of their bioconjugates for downstream applications in research, diagnostics, and therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amino-PEG12-Acid: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Amino-PEG12-Acid are paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety protocols and regulatory standards.
I. Understanding the Compound: Safety and Hazard Assessment
This compound is a polyethylene glycol (PEG) derivative. PEG compounds are generally characterized by their low toxicity and biocompatibility.[1] While often not classified as hazardous waste, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular grade of this compound being used.[1] The SDS contains definitive information on potential hazards, handling, and disposal.
Key Safety Considerations:
-
Contamination: If this compound is mixed with any hazardous materials, the entire mixture must be treated as hazardous waste.[1]
-
Physical State: The appropriate disposal method will depend on whether the compound is in a solid or liquid form.
-
Institutional and Local Regulations: Always adhere to your organization's specific waste management policies and local environmental regulations.[1]
II. Step-by-Step Disposal Protocol
The primary determinant for the disposal route of this compound is its classification as either non-hazardous or hazardous waste.
Protocol 1: Waste Stream Evaluation
Objective: To determine if the this compound waste is hazardous.
Methodology:
-
Review the Safety Data Sheet (SDS): Locate and carefully read the SDS for your specific this compound product. Pay close attention to sections on hazards identification, handling and storage, and disposal considerations.
-
Assess for Contamination: Identify all substances that have been mixed with the this compound.
-
Consult SDS of Contaminants: Review the SDS for each substance mixed with the this compound.
-
Classify the Waste:
-
If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.[1]
-
If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can typically be disposed of as non-hazardous waste, pending institutional approval.
-
| Waste Classification | Criteria | Disposal Route |
| Non-Hazardous | Uncontaminated this compound or mixture with other non-hazardous substances. | Follow institutional guidelines for non-hazardous chemical waste. May include drain disposal or regular trash for solids. |
| Hazardous | This compound mixed with any substance classified as hazardous. | Segregate, label, and dispose of through a licensed hazardous waste contractor or institutional EHS. |
III. Disposal Procedures for Non-Hazardous this compound Waste
If the waste is determined to be non-hazardous, follow these steps, ensuring compliance with your institution's Environmental Health and Safety (EHS) guidelines:
For Liquid Waste (Aqueous Solutions):
-
Obtain Approval: Confirm with your institution's EHS department that drain disposal is permitted for this specific chemical.
-
Dilution: Flush the solution down the sanitary sewer with a large volume of water (at least 20 parts water).
For Solid Waste:
-
Packaging: Place the solid waste in a securely sealed container.
-
Disposal: Dispose of in the regular laboratory trash, as permitted by institutional procedures. Do not place chemical solids in laboratory trash cans that will be handled by custodial staff; they should be taken directly to the outside dumpster if allowed.
IV. Disposal Procedures for Hazardous this compound Waste
If the waste is classified as hazardous, stringent procedures must be followed:
Experimental Protocol: Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, chemically compatible container with a secure, tight-fitting lid for collecting all waste containing this compound.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information as required by your institution.
-
Segregation: Keep the hazardous waste segregated from other laboratory waste streams to prevent unintended reactions.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area.
-
Disposal Request: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
Disposal of Contaminated Materials and Empty Containers:
-
Contaminated Solids: Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound must be placed in the designated hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. Collect the rinsate and dispose of it as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.
V. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Amino-PEG12-Acid. The following procedures are designed to ensure a safe laboratory environment and are based on the general properties of PEGylated compounds and carboxylic acids.
Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield. | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected before use. |
| Body | Laboratory coat. For larger quantities, an impervious apron should be worn. | A Nomex® lab coat over cotton clothing is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
-
Before starting, ensure all necessary PPE is in good condition and worn correctly.
2. Handling the Compound:
-
This compound is often supplied as a solid. Avoid creating dust when handling.
-
If the compound is hygroscopic, handle it in a dry, inert atmosphere (e.g., in a glovebox) to prevent absorption of moisture.
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring the solid.
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe dust or vapors.
3. In Case of a Spill:
-
Small Spills:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's environmental health and safety (EHS) department or emergency services.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: Collect contaminated consumables such as pipette tips, tubes, and weighing paper in a designated, leak-proof container labeled "Hazardous Chemical Waste."
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, clearly labeled "Aqueous Hazardous Waste" container.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
4. Final Disposal:
-
Once the waste container is full, or as per your institutional policy, arrange for pickup by your EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash. While polyethylene glycol itself is biodegradable, the overall compound should be treated as chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for handling this compound.
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and, if available, the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
